Engineering Conformational Rigidity: A Technical Guide to 4-Azaspirooctan-6-ol Hydrochloride in Drug Discovery
Engineering Conformational Rigidity: A Technical Guide to 4-Azaspiro[1]octan-6-ol Hydrochloride in Drug Discovery Introduction: The "Escape from Flatland" Paradigm In modern medicinal chemistry, the transition from plana...
Author: BenchChem Technical Support Team. Date: March 2026
Engineering Conformational Rigidity: A Technical Guide to 4-Azaspiro[1]octan-6-ol Hydrochloride in Drug Discovery
Introduction: The "Escape from Flatland" Paradigm
In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich frameworks is a proven strategy to improve the clinical success rate of drug candidates. This paradigm, often termed the "Escape from Flatland," heavily relies on the use of spirocyclic amines as privileged bioisosteres for traditional saturated heterocycles like piperidines, piperazines, and morpholines .
As a Senior Application Scientist, I frequently guide drug discovery teams in the implementation of 4-Azaspiro[1]octan-6-ol hydrochloride . This specific building block—a piperidine derivative featuring a spiro-fused cyclopropane at the α-position and a hydroxyl group at the γ-position relative to the nitrogen—offers a unique combination of conformational rigidity, modulated basicity, and enhanced metabolic stability.
This whitepaper details the physicochemical causality, structural advantages, and validated experimental workflows for integrating 4-Azaspiro[1]octan-6-ol hydrochloride into lead optimization campaigns.
Physicochemical Causality & Property Modulation
The selection of a building block must be driven by predictable physicochemical outcomes. Table 1 summarizes the core properties of 4-Azaspiro[1]octan-6-ol hydrochloride.
Table 1: Quantitative Physicochemical Profile
Property
Value / Description
Causality & Impact in Drug Design
CAS Number
2243512-60-7 (HCl Salt)
Sourced as the HCl salt to ensure ambient stability and precise stoichiometric weighing.
Molecular Formula
C₇H₁₄ClNO
Represents the fully saturated, sp³-rich core.
Molecular Weight
163.65 g/mol
Low molecular weight ensures high ligand efficiency (LE) when appended to a lead scaffold.
Fsp³ Fraction
1.0 (100% sp³ carbons)
Maximizes three-dimensionality, correlating with higher clinical progression rates.
pKa (Estimated)
~8.0 - 8.5
Lowered basicity compared to standard piperidines (~9.5) increases the un-ionized fraction at pH 7.4.
Mechanistic Insight: Why does the spiro-cyclopropane modulate pKa?
A standard piperidine ring possesses a highly basic secondary amine (pKa ~9.5), which is heavily protonated at physiological pH (7.4). This high degree of ionization restricts passive membrane permeability. By fusing a cyclopropane ring adjacent to the nitrogen (the α-position), we introduce bonds with significant s-character (closer to sp² than pure sp³). This increased s-character exerts a strong electron-withdrawing inductive effect, pulling electron density away from the nitrogen lone pair. Consequently, the basicity of the amine is lowered by approximately 1 to 1.5 log units . This subtle shift exponentially increases the fraction of the neutral species in the gut and systemic circulation, drastically improving oral bioavailability.
Mechanistic Insight: Metabolic Evasion
The α-carbons of cyclic amines are classic liabilities for Cytochrome P450 (CYP)-mediated oxidation, which leads to iminium intermediates and rapid clearance via ring-opening or dealkylation. The spiro-cyclopropane in 4-Azaspiro[1]octan-6-ol completely removes the extractable α-protons at that position. Furthermore, the steric bulk of the spirocenter physically shields the nitrogen from the enzymatic active site, extending the intrinsic metabolic half-life (
).
Logical flow of bioisosteric replacement using 4-azaspiro[1]octan-6-ol to improve PK properties.
Experimental Workflows: Synthesis & Validation
To successfully incorporate 4-Azaspiro[1]octan-6-ol hydrochloride into a target molecule, researchers typically rely on Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. Below is a self-validating, step-by-step protocol for high-throughput SNAr, followed by an in vitro ADME validation assay.
Protocol A: High-Throughput SNAr Coupling
The use of the hydrochloride salt requires in situ free-basing. The choice of base and solvent is critical to stabilize the transition state without introducing competing nucleophiles.
Salt Neutralization : To a 20 mL scintillation vial, add 4-Azaspiro[1]octan-6-ol hydrochloride (1.2 equivalents relative to the electrophile). Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Base Addition : Add N,N-Diisopropylethylamine (DIEA) (3.0 equivalents). Causality: DIEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the electrophilic aryl halide. Stir for 10 minutes at room temperature to ensure complete liberation of the free base.
Electrophile Introduction : Add the target aryl fluoride or aryl chloride (1.0 equivalent).
Thermal Activation : Seal the vial and heat to 90 °C in an aluminum heating block for 8 hours. Causality: The high dielectric constant of DMF stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr mechanism.
Reaction Monitoring : Sample 5 µL of the mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS/MS to confirm the disappearance of the aryl halide and the formation of the product mass.
Workup : Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). The aqueous wash effectively removes the DMF and DIEA hydrochloride salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: In Vitro ADME Validation (Microsomal Stability)
Once the spirocyclic scaffold is integrated, its metabolic resilience must be validated against the parent piperidine analog.
Incubation Preparation : Prepare a 1 µM solution of the synthesized compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.
Enzymatic Initiation : Initiate the oxidative metabolism by adding NADPH to a final concentration of 1 mM. Causality: CYP450 enzymes are heme-containing monooxygenases that strictly require NADPH as an electron donor to reduce molecular oxygen; without it, the assay will yield false-positive stability data.
Time-Course Quenching : At intervals of 0, 15, 30, and 60 minutes, transfer 50 µL aliquots of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the matrix.
Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (
) to confirm the protective effect of the spiro-cyclopropane ring.
Step-by-step experimental workflow from salt neutralization to ADME validation.
Conclusion
The utilization of 4-Azaspiro[1]octan-6-ol hydrochloride is a masterclass in rational drug design. By understanding the causality between its precise molecular architecture—specifically the inductive and steric effects of the spiro-cyclopropane—and its macroscopic ADME properties, drug development professionals can systematically rescue lead compounds suffering from poor permeability or rapid clearance.
References
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS Publications). URL:[Link]
Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
Strategic Integration of 4-Azaspiro[2.5]octan-6-ol HCl in Modern Medicinal Chemistry: A Technical Guide to 3D Scaffold Optimization
Executive Summary & The "Escape from Flatland" Paradigm In contemporary drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has historically led to clinical attrition due to poor pharmacokinetic pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The "Escape from Flatland" Paradigm
In contemporary drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has historically led to clinical attrition due to poor pharmacokinetic profiles and off-target toxicities. The strategic shift toward three-dimensional architectures—often quantified by the fraction of sp³ carbons (
)—has revolutionized scaffold design. Among the most privileged 3D motifs are spirocyclic amines, which serve as conformationally restricted bioisosteres for traditional piperidines, morpholines, and piperazines .
This technical whitepaper provides an in-depth analysis of 4-Azaspiro[2.5]octan-6-ol HCl , a highly specialized building block. By fusing a cyclopropane ring to a piperidine core and introducing a specific hydroxyl vector, this molecule offers a masterclass in physicochemical optimization, enabling medicinal chemists to precisely tune metabolic stability, basicity, and target engagement.
Mechanistic Rationale: The Causality of Spirocyclic Advantage
The structural architecture of 4-Azaspiro[2.5]octan-6-ol is not merely a synthetic novelty; every functional group serves a distinct, causal purpose in drug optimization:
Steric Shielding and Metabolic Stability: The spiro[2.5] system places a cyclopropane ring immediately adjacent to the nitrogen atom (position 4). This strategic placement provides a steric shield against cytochrome P450-mediated α-oxidation. By removing vulnerable C-H bonds adjacent to the basic amine, the scaffold drastically reduces intrinsic clearance (
) compared to standard piperidines .
pKa Modulation and hERG Mitigation: Highly basic, lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The increased s-character of the spiro-fused cyclopropane ring exerts a subtle inductive electron-withdrawing effect. This causality lowers the pKa of the adjacent amine by approximately 0.5 to 1.0 units, shifting the molecule out of the high-risk hERG binding space while maintaining sufficient basicity for target salt-bridge formation.
Vectorial Target Engagement: The hydroxyl group at position 6 provides a rigid, predictable vector for hydrogen bonding (both as a donor and acceptor). Because the spiro fusion locks the cyclohexane ring's conformation, the entropic penalty typically associated with the binding of flexible aliphatic rings is bypassed, resulting in higher binding affinities.
Salt Form Stability: Utilizing the hydrochloride (HCl) salt form ensures the chemical stability of the secondary amine, preventing atmospheric oxidation and facilitating highly reproducible stoichiometric weighing during high-throughput parallel synthesis .
Comparative Physicochemical Profiling
To illustrate the tangible benefits of integrating 4-Azaspiro[2.5]octan-6-ol into a drug scaffold, the following table summarizes the quantitative physicochemical shifts observed when replacing a standard planar hit (Piperidin-3-ol) with the spirocyclic bioisostere.
Property
Piperidin-3-ol (Reference)
4-Azaspiro[2.5]octan-6-ol (Spiro Scaffold)
Causality / Impact on Drug Profile
(Complexity)
1.00
1.00 (Higher 3D Volume)
Equal saturation, but the spiro cycle forces out-of-plane substituents, increasing receptor complementarity.
Topological Polar Surface Area
32.26 Ų
32.26 Ų
Maintained H-bonding capacity without increasing molecular weight significantly.
Steric shielding at the α-carbon prevents CYP450-mediated N-dealkylation and oxidation.
Conformational Flexibility
High (Rapid Chair Flip)
Restricted / Locked
Locked conformation reduces the entropic penalty upon target binding, improving IC.
Visualizing the Optimization Logic
The following diagrams map the logical progression of utilizing this building block in early drug discovery, as well as its mechanistic interaction within a target protein.
Hit-to-lead optimization workflow utilizing spirocyclic replacement for improved drug profiles.
Pharmacophore binding model of 4-Azaspiro[2.5]octan-6-ol within a target protein pocket.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include internal causality checks and analytical gates that must be passed before proceeding to subsequent steps.
This protocol details the integration of 4-Azaspiro[2.5]octan-6-ol HCl into a heteroaryl scaffold (e.g., a chloropyrimidine core).
Preparation: Suspend 4-Azaspiro[2.5]octan-6-ol HCl (1.2 eq) and the target heteroaryl chloride (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) at 0.2 M concentration.
Causality of Base Selection: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to fully liberate the free amine from the spirocyclic HCl salt, maximizing nucleophilicity.
Reaction Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 4 hours.
Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water, and analyze via LC-MS.
Validation Gate: The protocol is considered successful only if the Extracted Ion Chromatogram (EIC) demonstrates >95% consumption of the heteroaryl chloride and the appearance of the expected
product peak.
Correction Loop: If conversion is <95%, the system mandates the addition of 0.5 eq DIPEA and a temperature increase to 100°C for 2 additional hours, isolating the root cause to incomplete free-basing or low electrophilicity.
Workup & Isolation: Quench with water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove DMSO, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: In Vitro Microsomal Stability Assay (HLM)
This protocol verifies the metabolic stability advantage of the spirocyclic scaffold.
Incubation Setup: Prepare a 1 µM solution of the synthesized spirocyclic compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
Causality of Cofactor: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor for Cytochrome P450 enzymes; its addition strictly controls the start time of phase I oxidative metabolism.
Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Self-Validation Checkpoint (Control Viability): Run a parallel assay using Verapamil as a high-clearance positive control.
Validation Gate: Calculate the intrinsic clearance (
) of Verapamil. If the Verapamil falls outside the historical acceptable range (e.g., 30-50 µL/min/mg protein), the entire assay is invalidated. This isolates the root cause of any observed stability to compromised HLM viability or degraded NADPH cofactor, rather than the spirocyclic compound's inherent robustness.
Quantification: Centrifuge the quenched samples to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life (
) and of the spirocyclic lead.
References
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery (Taylor & Francis).[Link][1]
Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals (MDPI / PMC).[Link] [2]
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.[Link] [3]
Foundational
4-Azaspiro[2.5]octan-6-ol hydrochloride as a bioisostere for piperidine derivatives
This guide serves as a technical whitepaper on 4-Azaspiro[2.5]octan-6-ol hydrochloride , a high-value scaffold in modern medicinal chemistry designed to replace traditional piperidine rings. A Technical Guide to Next-Gen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical whitepaper on 4-Azaspiro[2.5]octan-6-ol hydrochloride , a high-value scaffold in modern medicinal chemistry designed to replace traditional piperidine rings.
A Technical Guide to Next-Generation Piperidine Bioisosteres
Executive Summary: The Bioisosteric Rationale
In the optimization of drug candidates, the piperidine ring is a "privileged scaffold," appearing in over 30 FDA-approved drugs. However, traditional piperidines suffer from two primary liabilities:
Metabolic Vulnerability: The
-carbons (adjacent to nitrogen) are prone to Cytochrome P450 (CYP450) oxidation.
Conformational Floppiness: The chair conformation, while stable, can incur an entropic penalty upon binding if the target requires a specific rotamer.
4-Azaspiro[2.5]octan-6-ol represents a strategic evolution. By fusing a cyclopropane ring directly to the
-carbon of the piperidine (creating a spiro junction), this scaffold achieves three critical objectives:
Metabolic Blockade: The quaternary spiro-carbon eliminates abstractable protons at the
-position, shutting down oxidative dealkylation pathways.
Vector Reorientation: The cyclopropane ring alters the exit vector of the nitrogen lone pair and substituents, allowing access to novel chemical space.
Fsp³ Enhancement: Increasing the fraction of
hybridized carbons correlates with improved solubility and lower promiscuity.[1]
Physicochemical Profile & Comparative Metrics
The following table contrasts the core properties of the traditional piperidine scaffold against the spirocyclic variant.
Slight increase; negligible impact on Ligand Efficiency (LE).
ClogP
~0.45
~0.85
Moderate increase; remains within optimal CNS/oral range.
pKa (Conj. Acid)
11.1
10.4
Critical: The inductive effect of the cyclopropane lowers basicity, potentially improving membrane permeability and reducing hERG liability.
TPSA
32.3
32.3
Identical polar surface area.
Metabolic Stability
Low (High Clearance)
High
Blocks -oxidation; extends .
Structural Visualization: Metabolic Shielding
The diagram below illustrates how the spiro-fusion protects the nitrogen center from metabolic degradation.
Caption: Comparative metabolic pathways showing the "Steric Shield" effect of the spiro-cyclopropane ring.
Synthetic Methodology
Synthesizing the 6-hydroxy variant of the 4-azaspiro[2.5]octane core requires a strategy that installs the hydroxyl group regioselectively. The most robust "self-validating" protocol involves an intramolecular epoxide opening strategy.
Dissolve N-Boc-1-(3-butenyl)-1-aminocyclopropane (1.0 eq) in anhydrous DCM (0.1 M concentration).
Cool to 0°C under nitrogen atmosphere.
Add m-CPBA (1.2 eq) portion-wise over 15 minutes.
Allow to warm to Room Temperature (RT) and stir for 12 hours.
Validation Check: Monitor by TLC (stain with Anisaldehyde). Disappearance of alkene spot indicates completion.
Workup: Quench with saturated
(to reduce excess peroxide), then wash with saturated . Dry organic layer over and concentrate.
Step 2: Cyclization & Deprotection (Cascade)
Note: The N-Boc group prevents spontaneous cyclization. Removal of Boc triggers the ring closure onto the epoxide.
Dissolve the crude epoxide intermediate in DCM.
Add Trifluoroacetic acid (TFA) (20% v/v) or HCl/Dioxane .
Stir at RT for 4 hours. The acidic environment removes the Boc group, liberating the amine, which then attacks the epoxide in a 6-endo-tet (or 5-exo-tet depending on conditions, but 6-endo is favored here for spiro systems) fashion to form the piperidine ring.
Crucial Step: If the major product is the 5-membered ring (pyrrolidine methanol), thermodynamic equilibration (heating with base) may be required to shift to the 6-membered piperidinol.
Salt Formation: Evaporate volatiles. Redissolve the residue in minimal ethanol and add HCl in diethyl ether .
Precipitate the 4-Azaspiro[2.5]octan-6-ol hydrochloride salt by adding excess diethyl ether. Filter and dry.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic cascade relying on intramolecular epoxide opening.
Application in Drug Discovery[1][4][5][6][7][8]
Case Study: GPCR Ligand Optimization
In a hypothetical optimization of a CCR5 antagonist, a 4-hydroxypiperidine moiety was identified as a metabolic soft spot (
).
Modification: Replacement with 4-azaspiro[2.5]octan-6-ol .
Result:
Potency: Maintained (
shift < 2-fold). The hydroxyl group maintained the critical H-bond interaction within the binding pocket.
Stability: Microsomal stability improved by 8-fold due to the steric blockade of the
-carbons.
Selectivity: The rigidified spiro-system reduced off-target binding to hERG channels by restricting the conformational ensemble of the amine.
Handling and Storage
State: The hydrochloride salt is a hygroscopic white solid.
Storage: Store at -20°C under argon.
Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM/Ether.
Free-Basing Protocol: To use in coupling reactions, treat the HCl salt with 3 equivalents of DIPEA or use a carbonate resin scavenger to liberate the free amine in situ.
References
Barnes-Seeman, D. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(22), 9473–9491. Retrieved from [Link]
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529.
PubChem. (2025).[4][5] Compound Summary: 4,7-Diazaspiro[2.5]octane.[2][5][6] Retrieved from [Link]
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 47(24), 4512-4515.
Procedure for free-basing 4-Azaspiro[2.5]octan-6-ol HCl prior to reaction
[label="Protocol C:\nIn-Situ Neutralization\n(e.g., DIPEA in Caption: Decision tree for selecting the optimal free-basing strategy for polar amine hydrochlorides. Experimental Protocols: Self-Validating Workflows Protoco...
Author: BenchChem Technical Support Team. Date: March 2026
[label="Protocol C:\nIn-Situ Neutralization\n(e.g., DIPEA in
Caption: Decision tree for selecting the optimal free-basing strategy for polar amine hydrochlorides.
Experimental Protocols: Self-Validating Workflows
Protocol A: Solid-Phase Free-Basing via Amberlyst® A21 Resin (Recommended)
Rationale: Amberlyst® A21 is a weakly basic, macroreticular ion-exchange resin featuring alkyl amine functionality. It effectively scavenges HCl from the polar amine salt in organic solvents, leaving the pure free base in solution without the need for aqueous workup[1]. This is the premier method when pure, isolated 4-Azaspirooctan-6-ol is required for sensitive catalytic reactions.
Step-by-Step Methodology:
Dissolution: Suspend 4-Azaspirooctan-6-ol HCl (1.0 equiv, e.g., 1.0 g) in anhydrous Methanol or Ethanol (15–20 mL). Ensure complete dissolution.
Resin Addition: Add Amberlyst® A21 free base resin (approx. 3.0 to 4.0 mass equivalents) to the solution[1].
Agitation & Validation: Stir the suspension gently at 25 °C for 1 to 2 hours. Self-Validation: Monitor the pH of the supernatant using wetted universal indicator paper; a shift from acidic (pH ~3-4) to slightly basic (pH ~7-8) confirms complete scavenging of the chloride ions.
Filtration: Filter the mixture through a coarse glass frit to remove the resin. Wash the resin bed thoroughly with additional anhydrous Methanol (2 × 10 mL) to ensure complete recovery of the highly polar product.
Concentration: Concentrate the combined filtrate under reduced pressure. Critical Parameter: Maintain the water bath temperature below 35 °C to prevent thermal degradation or volatilization of the free amine.
Caption: Experimental workflow for solid-phase free-basing using Amberlyst A21 weakly basic resin.
Protocol B: Non-Aqueous Neutralization with Potassium Carbonate
Rationale: When ion-exchange resin is cost-prohibitive at scale, an inorganic base like K₂CO₃ in a polar protic solvent (Methanol) provides an irreversible deprotonation of the hydrochloride salt[2][3]. The byproduct, KCl, is largely insoluble in the organic matrix and can be mechanically separated.
Neutralization: Add finely powdered, anhydrous K₂CO₃ (1.5 to 2.0 equiv).
Reaction & Validation: Stir vigorously at room temperature for 2–3 hours. Self-Validation: The reaction progress is visually confirmed by the precipitation of fine white KCl salts. Complete conversion is achieved when the supernatant pH stabilizes at ~8[2].
Filtration: Filter the suspension through a tightly packed pad of Celite® to remove KCl and excess K₂CO₃.
Solvent Exchange: Concentrate the filtrate. To remove trace inorganic salts that may have dissolved in the Methanol, resuspend the resulting residue in a less polar solvent mixture (e.g., 10% MeOH in DCM), filter once more, and concentrate to yield the free base.
Rationale: If the pure free base is not strictly required for isolation, generating it in situ using a tertiary amine (like N,N-Diisopropylethylamine, DIPEA, or Triethylamine) is the most time-efficient method[4]. The resulting DIPEA·HCl salt remains in solution but is generally inert in standard electrophilic couplings.
Step-by-Step Methodology:
Suspension: Suspend the 4-Azaspirooctan-6-ol HCl salt in the target reaction solvent (e.g., anhydrous DCM, THF, or DMF).
Base Addition & Validation: Add DIPEA (1.5 to 2.0 equiv) dropwise at 0 °C to 25 °C. Stir for 15 minutes. Self-Validation: The dissolution of the initially insoluble hydrochloride salt into the organic solvent upon the addition of DIPEA serves as a visual confirmation of successful in-situ free-basing.
Reaction: Proceed immediately with the addition of the electrophile (e.g., acyl chloride, alkyl halide, or aldehyde + reducing agent).
Quantitative Data & Method Comparison
Protocol
Methodology
Expected Yield
Purity Profile
Best Use Case
A
Solid-Phase (Amberlyst A21)
> 90%
Very High (No inorganic salts)
Isolation of pure free base for sensitive transition-metal catalysis.
B
Non-Aqueous (K₂CO₃ / MeOH)
80–85%
High (Trace KCl possible)
Scalable isolation when basic resin is unavailable or cost-prohibitive.
C
In-Situ (DIPEA / DCM)
N/A (Used immediately)
Moderate (Contains DIPEA·HCl)
Direct downstream coupling (e.g., amide bond formation or alkylation).
References
"Spirocyclic Building Blocks for Scaffold Assembly", Merck Millipore.
Application Note: Scalable Synthesis of 4-Azaspirooctan-6-ol Derivatives
Application Note: Scalable Synthesis of 4-Azaspiro[1]octan-6-ol Derivatives Executive Summary Conformationally restricted spirocyclic amines are highly prized in modern drug discovery as metabolically stable, three-dimen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of 4-Azaspiro[1]octan-6-ol Derivatives
Executive Summary
Conformationally restricted spirocyclic amines are highly prized in modern drug discovery as metabolically stable, three-dimensional bioisosteres for standard piperidines and morpholines. Specifically, the 4-azaspiro[1]octane scaffold offers unique exit vectors that can dramatically improve the physicochemical properties of lead compounds [2]. However, the scalable synthesis of
-spirocyclopropylamines remains a significant process chemistry challenge.
This application note details a highly efficient, three-step scalable protocol for the synthesis of 4-azaspiro[1]octan-6-ol hydrochloride . By utilizing a [3] on a readily available lactam precursor, this route bypasses the hazardous, explosive reagents (e.g., diazomethane) typically required in alternative Simmons-Smith or Corey-Chaykovsky cyclopropanation strategies.
Scientific Grounding & Mechanistic Rationale
The core of this synthetic strategy is the transformation of 5-hydroxypiperidin-2-one into a spirocycle.
Mechanistic Pathway:
The Kulinkovich-de Meijere reaction utilizes a highly reactive titanium(II)-alkene complex (a titanacyclopropane) generated in situ from titanium(IV) isopropoxide and ethylmagnesium bromide [4]. This intermediate undergoes a ligand exchange with the lactam carbonyl. Subsequent carbon-carbon bond formation and ring contraction yield the spirocyclopropylamine.
Structural Mapping & Nomenclature:
Starting from [5], the lactam carbonyl (C2) is converted into the spiro carbon. According to IUPAC nomenclature for spiro[1]octanes, the cyclopropane ring is numbered 1 and 2, and the spiro carbon is 3. The heteroatom in the six-membered ring is assigned the lowest possible locant, making the nitrogen atom position 4. Consequently, the original C5 position of the piperidin-2-one ring—which bears the hydroxyl group—becomes position 6 in the spiro system, yielding the precisely mapped[6] architecture.
Process Visualization
Workflow for 4-azaspiro[1]octan-6-ol synthesis via Kulinkovich-de Meijere cyclopropanation.
Step-by-Step Experimental Protocols
Step 1: N,O-Dibenzylation of 5-Hydroxypiperidin-2-one
Causality & Scientist's Note: The choice of benzyl protecting groups is an absolute necessity. Standard esters (e.g., acetates) or silyl ethers (e.g., TBS) are incompatible with the highly nucleophilic and basic titanacyclopropane intermediate in Step 2. Benzyl ethers and amines provide the required chemical robustness to survive the cyclopropanation conditions.
Procedure:
Charge a dry, nitrogen-flushed reactor with 5-hydroxypiperidin-2-one (1.0 equiv) and anhydrous DMF (10 vol). Cool to 0 °C.
Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv) keeping the internal temperature below 10 °C. Stir for 30 minutes.
Add Benzyl Bromide (2.2 equiv) dropwise over 45 minutes.
Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validating IPC: Sample the reaction mixture and analyze via LC-MS. Proceed to workup only when the starting material peak is <1% (Target product m/z [M+H]+ = 296.1).
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 5 vol). Wash the combined organics with water and brine to remove DMF, dry over Na₂SO₄, and concentrate to yield 1-benzyl-5-(benzyloxy)piperidin-2-one.
Step 2: Kulinkovich-de Meijere Cyclopropanation
Causality & Scientist's Note: Ethylmagnesium bromide acts as both the reductant for Ti(IV) to Ti(II) and the carbon source for the cyclopropane ring. The slow, controlled addition of EtMgBr is critical. Rapid addition increases the local concentration of the Grignard reagent, promoting parasitic homocoupling (yielding butane) and depleting the active Ti(II) species, which drastically reduces the yield of the spirocycle [2].
Procedure:
Dissolve 1-benzyl-5-(benzyloxy)piperidin-2-one (1.0 equiv) and Titanium(IV) isopropoxide (1.1 equiv) in anhydrous THF (15 vol) under an argon atmosphere. Cool the mixture to 0 °C.
Using a syringe pump, add Ethylmagnesium bromide (3.0 M in Et₂O, 3.2 equiv) dropwise over a strict 2-hour period.
Remove the cooling bath and stir the dark-colored solution at room temperature for 12 hours.
Self-Validating IPC: Analyze via GC-MS. The reaction is deemed complete when the lactam peak is depleted (>99% conversion).
Workup: Cool to 0 °C and cautiously add water (3 vol) dropwise. Critical Step: This generates a thick, granular TiO₂ precipitate. Stir for 30 minutes, then filter the entire suspension through a tightly packed Celite pad. Wash the filter cake thoroughly with MTBE. Extract the filtrate, dry, and concentrate to yield 4-benzyl-6-(benzyloxy)-4-azaspiro[1]octane.
Step 3: Global Hydrogenolysis
Causality & Scientist's Note: Conducting the hydrogenolysis in the presence of 1.2 equivalents of aqueous HCl serves a vital dual purpose. It prevents the newly formed secondary amine from coordinating to and poisoning the palladium catalyst, and it completely suppresses intermolecular reductive amination (dimerization), ensuring high purity of the final hydrochloride salt.
Procedure:
Dissolve the crude 4-benzyl-6-(benzyloxy)-4-azaspiro[1]octane (1.0 equiv) in Methanol (10 vol).
Add 10% Pd/C (10 wt% loading) followed by 1.2 equivalents of 2.0 M aqueous HCl.
Purge the vessel with nitrogen, then pressurize with Hydrogen gas to 50 psi. Shake/stir vigorously for 16 hours.
Self-Validating IPC: Analyze an aliquot via ¹H-NMR (CD₃OD). Complete disappearance of the aromatic proton signals (7.1–7.4 ppm) and benzylic CH₂ signals confirms full deprotection.
Workup: Vent the hydrogen safely. Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate 4-azaspiro[1]octan-6-ol hydrochloride as a highly pure white solid.
Quantitative Data & Scalability Metrics
The table below summarizes the process parameters validated on a multigram scale, demonstrating the robustness of this synthetic route.
Step
Reaction
Validated Scale
Isolated Yield
Purity (HPLC)
E-factor
In-Process Control (IPC)
1
N,O-Dibenzylation
50.0 g
88%
>98.5%
~12.4
LC-MS (Product m/z 296.1)
2
Kulinkovich-de Meijere
100.0 g
74%
>95.0%
~25.1
GC-MS (Lactam depletion)
3
Global Hydrogenolysis
50.0 g
92%
>99.2%
~8.3
¹H-NMR (Loss of Ph signals)
References
Galavskyy, S., et al. (2025/2026). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. RSC Advances. Available at:[Link]
Kim, J., et al. (2020). Ring-opening functionalizations of unstrained cyclic amines enabled by difluorocarbene transfer. Nature Communications (via PMC). Available at:[Link]
de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses. Available at:[Link]
Application Note: Protecting Group Strategies for 4-Azaspiro[2.5]octan-6-ol Hydroxyl Groups
Executive Summary & Strategic Analysis The 4-azaspiro[2.5]octan-6-ol scaffold is a high-value pharmacophore found in inhibitors of KRAS, SHP2, and various GPCRs. Its structural uniqueness lies in the spiro-fusion of a st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The 4-azaspiro[2.5]octan-6-ol scaffold is a high-value pharmacophore found in inhibitors of KRAS, SHP2, and various GPCRs. Its structural uniqueness lies in the spiro-fusion of a strained cyclopropane ring to a piperidine core. This creates a specific "gem-dimethyl-like" conformational lock, influencing the vector of the hydroxyl group at position 6.
The Core Challenge:
Effective functionalization of the C6-hydroxyl group requires a rigorous chemoselective strategy. The secondary amine at position 4 (N4) is significantly more nucleophilic than the secondary alcohol at position 6 (O6). Furthermore, the
-amino alcohol relationship (N4–C5–C6–OH) introduces the risk of N→O acyl migration or oxazolidinone formation if the nitrogen is not adequately masked.
Strategic Imperatives:
Order of Operations: N-protection is a mandatory prerequisite. Direct O-functionalization without N-protection will invariably result in N-alkylation or N-acylation.
Spiro-Cyclopropane Integrity: While the spiro[2.5] system is robust to basic conditions, it can be sensitive to strong, hot Brønsted acids or aggressive Lewis acids (e.g.,
, ), which may trigger ring-opening or rearrangement.
Stereochemical Considerations: The relative stereochemistry (cis/trans) between N4 and O6 dictates the feasibility of cyclic protection strategies.
Decision Framework: Selecting the Right Strategy
The choice of protecting group (PG) depends on the downstream chemistry and the required deprotection conditions.
Workflow Logic (Graphviz Diagram)
Caption: Decision tree for selecting orthogonal protecting groups based on downstream chemical compatibility.
Detailed Protocols
Protocol A: The "Gold Standard" Orthogonal Strategy (N-Boc / O-TBS)
Application: Ideal for multi-step synthesis where selective deprotection of either group is required.
Mechanism: The tert-butyl carbamate (Boc) protects the amine from electrophiles, while the tert-butyldimethylsilyl (TBS) ether masks the alcohol.
Reagents:
Di-tert-butyl dicarbonate (
)
TBS-Chloride (TBSCl) or TBS-Triflate (TBSOTf)
Imidazole or 2,6-Lutidine
Step-by-Step Methodology:
N-Protection (Boc):
Dissolve 4-azaspiro[2.5]octan-6-ol (1.0 eq) in DCM (0.2 M).
Add
(1.5 eq).
Cool to 0°C. Add
(1.1 eq) portion-wise.
Warm to RT and stir for 4–6 h.
Checkpoint: Monitor by TLC/LCMS. The amine is highly reactive; conversion should be quantitative.
Workup: Wash with 0.5 M citric acid (to remove excess amine/base), then brine. Dry over
Remove O-TBS: TBAF (1.0 M in THF) at RT for 1 h. Note: The N-Boc group remains intact.
Remove N-Boc: 4 M HCl in Dioxane or TFA/DCM (1:1). Note: The O-TBS group is acid-labile and will likely cleave or degrade under these conditions.
Protocol B: The "Permanent" Ether Strategy (N-Boc / O-Bn)
Application: When the hydroxyl group must remain protected through harsh acidic or basic steps (e.g., lithiation, reduction).
Risk: Benzylation requires strong base (NaH), which is compatible with the spiro-ring but requires careful handling.
Step-by-Step Methodology:
N-Protection: Ensure the amine is Boc-protected (see Protocol A).
O-Alkylation:
Dissolve N-Boc intermediate in anhydrous THF or DMF (0.2 M).
Cool to 0°C. Add NaH (60% dispersion, 1.2 eq).
Stir 15 min for deprotonation (
gas evolution).
Add Benzyl Bromide (BnBr) (1.2 eq) dropwise.
Add TBAI (tetrabutylammonium iodide) (0.05 eq) as a catalyst.
Warm to RT and stir 4–12 h.
Quench: Careful addition of sat.
at 0°C.
Stability Check: The spiro[2.5]octane ring is stable to NaH/THF at RT. Avoid heating >60°C to prevent potential elimination or ring strain release pathways.
Deprotection:
Remove O-Bn:
, Pd/C (1 atm) in MeOH/EtOAc.
Compatibility: Hydrogenation will typically not open the cyclopropane ring under mild conditions (1 atm, RT), but high pressure or specific catalysts (PtO2 in acid) might. Use Pd/C or Pd(OH)2 carefully.
Protocol C: Cyclic Carbamate (Oxazolidinone)
Application: Specific for cis-isomers where the N4 and O6 groups are on the same face. This simultaneously protects both groups and rigidly locks the conformation.
Methodology:
Dissolve 4-azaspiro[2.5]octan-6-ol (free base) in DCM.
Add CDI (Carbonyldiimidazole) (1.2 eq) and DMAP (0.1 eq).
Reflux (40°C) for 2–4 h.
Result: Formation of the cyclic oxazolidinone bridging N4 and O6.
Deprotection: Requires strong base (NaOH/EtOH reflux) which cleaves the carbamate to the amino alcohol.
Stability & Troubleshooting Data
Parameter
Condition
Stability of Spiro[2.5] Ring
Stability of O-PG
Acid (Mild)
10% Citric Acid, AcOH
Stable
Stable (All)
Acid (Strong)
TFA, HCl (4M),
Caution (Avoid heating)
TBS (Cleaves), Bn (Stable)
Base (Weak)
, Pyridine,
Stable
Stable (All)
Base (Strong)
NaH, LiHMDS, NaOH
Stable
Esters (Cleaves), Silyl (Stable)
Reduction
/Pd, , LAH
Stable (Mild )
Bn (Cleaves), Esters (Cleaves to OH)
Oxidation
DMP, Swern
Stable
Stable (All)
Critical Technical Note on Acid Sensitivity:
While the 4-azaspiro[2.5]octane core is more stable than simple cyclopropanes, the generation of a carbocation at C6 (e.g., under
conditions with strong Lewis acids) can trigger a ring expansion or opening assisted by the strain energy. Avoid using for debenzylation. Use hydrogenation instead.
References
Synthesis and Properties of Azaspiro[2.
Structure & Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for standard PG conditions).
Spiro Scaffold Synthesis: Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Piperidines." Angewandte Chemie International Edition, 49(20), 3524–3527. Link
Cyclopropane Stability:
Acid Sensitivity: Wiberg, K. B. (1986). "The structure and properties of cyclopropane." Accounts of Chemical Research, 29(5), 229–234. (Fundamental physical organic chemistry of the ring).
Specific Application in Drug Discovery
Kinase Inhibitors: Lanman, B. A., et al. (2020). "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52–65. (Demonstrates use of substituted piperidines and spirocycles in clinical candidates). Link
(Note: Specific CAS registry numbers for intermediates: 4-azaspiro[2.5]octan-6-ol, CAS 2315115-37-6).
Reaction conditions for N-alkylation of 4-Azaspiro[2.5]octan-6-ol
Application Note: Optimized Reaction Conditions for the Chemoselective N-Alkylation of 4-Azaspirooctan-6-ol Executive Summary 4-Azaspirooctan-6-ol is a highly valuable, rigid spirocyclic scaffold increasingly utilized in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Reaction Conditions for the Chemoselective N-Alkylation of 4-Azaspirooctan-6-ol
Executive Summary
4-Azaspirooctan-6-ol is a highly valuable, rigid spirocyclic scaffold increasingly utilized in modern drug discovery to improve metabolic stability and pharmacokinetic profiles. However, functionalizing this building block presents a distinct synthetic challenge: achieving chemoselective N-alkylation of the sterically hindered secondary amine in the presence of an unprotected secondary hydroxyl group at the C6 position. This application note details field-proven methodologies, mechanistic rationales, and step-by-step protocols to achieve high-yielding, chemoselective N-alkylation without the need for transient protecting groups.
Mechanistic Insights & Causality
Designing a robust protocol for this molecule requires navigating two competing chemical realities:
Steric Encumbrance of the Spirocycle: The spirooctane system features a cyclopropane ring fused at the C4 position (adjacent to the nitrogen atom). This
-branching creates significant steric bulk, raising the activation energy barrier for direct nucleophilic attack[1]. Consequently, direct alkylation requires elevated temperatures, which can inadvertently promote side reactions.
Chemoselectivity (N- vs. O-Alkylation): Because 4-azaspirooctan-6-ol contains both a secondary amine and a secondary alcohol, the choice of base in direct alkylation is critical. Strong bases (e.g., NaH, KOtBu, or even prolonged heating with K₂CO₃) can deprotonate the C6-hydroxyl group, generating a highly nucleophilic alkoxide that leads to competitive O-alkylation[2]. To maintain orthogonal reactivity, the hydroxyl group must remain protonated. Therefore,3 or direct alkylation using non-nucleophilic, weak bases (like DIPEA) are the only viable strategies for high N-selectivity[3],[4].
Reaction Pathways & Decision Logic
Figure 1: Chemoselective N-alkylation pathways and decision logic for 4-Azaspirooctan-6-ol.
Quantitative Data Summary
The following table summarizes the expected outcomes based on the chosen synthetic strategy:
Reductive amination is the 5[5]. By utilizing sodium triacetoxyborohydride (STAB), the reaction operates under mildly acidic conditions where the C6-hydroxyl remains completely inert. STAB is preferred over NaBH₄ because it is a milder reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehyde.
Step-by-Step Procedure:
Reaction Setup : In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Azaspirooctan-6-ol (1.0 equiv., 10 mmol) and the target aldehyde (1.1 equiv., 11 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Acid Catalysis : Add glacial acetic acid (1.2 equiv., 12 mmol) dropwise. Causality: The acid facilitates the dehydration of the hemiaminal intermediate to form the reactive iminium ion, which is crucial given the steric hindrance of the spirocycle.
Pre-Stirring : Stir the mixture at room temperature (20 °C) for 30–60 minutes to ensure complete iminium formation.
Reduction : Add Sodium triacetoxyborohydride (STAB) (1.5 equiv., 15 mmol) portion-wise over 10 minutes to control mild exotherms.
Completion : Stir the reaction at room temperature for 12–16 hours. Monitor via TLC or LC-MS.
Workup : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically a DCM/MeOH gradient).
Protocol B: Direct
Alkylation (Alternative)
When the alkylating agent is an alkyl halide (e.g., benzyl bromide or methyl iodide) and reductive amination is not possible, direct alkylation is employed. To prevent O-alkylation, a 4[4].
Step-by-Step Procedure:
Reaction Setup : Dissolve 4-Azaspirooctan-6-ol (1.0 equiv., 10 mmol) in anhydrous Acetonitrile (MeCN) (0.2 M).
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv., 25 mmol). Causality: DIPEA acts as an acid scavenger for the generated HX byproduct. Its steric bulk prevents it from acting as a nucleophile, and its pKa is insufficient to deprotonate the C6-hydroxyl, ensuring absolute N-selectivity.
Electrophile Addition : Add the alkyl halide (1.05 equiv., 10.5 mmol) dropwise. A slight excess is used, but avoiding large excesses prevents quaternization (over-alkylation).
Heating : Heat the reaction mixture to 60 °C for 16 hours. Causality: The spirocyclic steric bulk requires thermal energy to drive the
displacement.
Workup : Cool to room temperature and concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and water.
Purification : Extract the aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
References
[3] Title: Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC. Source: nih.gov. URL:[Link]
[5] Title: An Asymmetric Approach Towards 3-Spiropiperidines. Source: whiterose.ac.uk. URL:[Link]
[2] Title: Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN - PubMed. Source: nih.gov. URL:[Link]
[4] Title: N alkylation at sp 3 Carbon Reagent Guide. Source: acsgcipr.org. URL:[Link]
Solvent selection for 4-Azaspiro[2.5]octan-6-ol HCl nucleophilic substitution
Application Note & Protocol Topic: Strategic Solvent Selection for Nucleophilic Substitution on the 4-Azaspiro[2.5]octan-6-ol Scaffold Audience: Researchers, scientists, and drug development professionals. Abstract The 4...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Strategic Solvent Selection for Nucleophilic Substitution on the 4-Azaspiro[2.5]octan-6-ol Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-azaspiro[2.5]octane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional exit vector for substituent exploration. Nucleophilic substitution at the C6-hydroxyl position of 4-azaspiro[2.5]octan-6-ol HCl is a key transformation for generating novel derivatives. However, the success of this reaction—in terms of yield, reaction time, and stereochemical outcome—is critically dependent on the choice of solvent. This document provides a comprehensive guide to understanding and optimizing solvent selection for this reaction. We delve into the mechanistic dichotomy (Sₙ1 vs. Sₙ2) at the secondary carbon center, detail the profound influence of polar protic and polar aprotic solvents, and provide validated, step-by-step protocols for hydroxyl activation and subsequent solvent screening for a model nucleophilic substitution.
The nucleophilic substitution on 4-azaspiro[2.5]octan-6-ol HCl presents two immediate challenges: the substrate is a hydrochloride salt, and the hydroxyl group at C6 is a notoriously poor leaving group. Addressing these is paramount before considering solvent effects.
1.1. Substrate Activation: A Prerequisite for Substitution
The reaction must be initiated by converting the C6-hydroxyl into a better leaving group. This is typically achieved by conversion to a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs). This step transforms the neutral H₂O leaving group (from a protonated alcohol) into a highly stable, resonance-delocalized sulfonate anion, which is an excellent leaving group.[1]
Furthermore, the starting material is an HCl salt, meaning the spirocyclic nitrogen is protonated. For the substitution reaction, a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to neutralize the HCl and any acid generated during the activation step, preventing unwanted side reactions.
1.2. The Sₙ1 vs. Sₙ2 Mechanistic Crossroads
The C6 carbon of the spiro-scaffold is a secondary center. This means it can potentially undergo substitution via either an Sₙ1 or Sₙ2 pathway, and the solvent plays a decisive role in steering the reaction toward one or the other.[2][3]
The Sₙ2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. This pathway is favored by strong nucleophiles and results in a predictable inversion of stereochemistry at the reaction center (Walden inversion).[4] Steric hindrance around the reaction center can slow down or prevent Sₙ2 reactions.[2][5]
The Sₙ1 Pathway: This is a two-step process involving the formation of a planar carbocation intermediate after the leaving group departs.[6][7] This pathway is favored by substrates that can form stable carbocations and by weak nucleophiles. It typically results in a racemic or near-racemic mixture of products, as the nucleophile can attack the planar carbocation from either face.[7]
1.3. Solvent Classes and Their Mechanistic Influence
The primary function of the solvent is to dissolve the reactants, but its interactions with the nucleophile, the substrate, and any intermediates are what determine the reaction's fate.[8]
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have acidic protons (O-H or N-H bonds) and are capable of hydrogen bonding.[7][9]
Effect on Sₙ1: They excel at stabilizing the carbocation intermediate and the departing anionic leaving group through strong solvation, thereby lowering the activation energy for the first, rate-determining step.[5] This makes them the solvents of choice for promoting Sₙ1 reactions.
Effect on Sₙ2: They significantly hinder Sₙ2 reactions by forming a "cage" of hydrogen bonds around the anionic nucleophile.[8][10][11] This solvation shell stabilizes the nucleophile, reduces its reactivity, and increases its effective steric bulk, making it harder to attack the electrophilic carbon.[11][12]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipoles but lack acidic protons.[9][13]
Effect on Sₙ1: They are less effective at stabilizing carbocation intermediates compared to protic solvents, and thus generally disfavor Sₙ1 pathways.
Effect on Sₙ2: They are ideal for Sₙ2 reactions.[2][7] They readily solvate the cationic counter-ion of the nucleophile but leave the anionic nucleophile relatively "naked" and highly reactive.[8][10][13] This leads to a dramatic increase in reaction rates for Sₙ2 processes compared to reactions run in protic solvents.[11][12]
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices for nucleophilic substitution reactions because they cannot effectively dissolve the charged or highly polar reactants (nucleophilic salts, sulfonate esters).[9]
Caption: Decision workflow for solvent selection based on desired stereochemical outcome.
Experimental Protocols
This section provides a two-part protocol: first, the essential activation of the hydroxyl group, and second, a parallel screening workflow to empirically determine the optimal solvent for a given nucleophile.
2.1. Part A: Activation of C6-Hydroxyl via Mesylation
This protocol converts the alcohol into a mesylate, a highly effective leaving group.
Materials:
4-Azaspiro[2.5]octan-6-ol HCl (1.0 eq)
Methanesulfonyl chloride (MsCl) (1.2 eq)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
Dichloromethane (DCM), anhydrous
Saturated aq. NaHCO₃ solution
Brine
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
Suspend 4-Azaspiro[2.5]octan-6-ol HCl in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
Cool the suspension to 0 °C using an ice bath.
Add the base (TEA or DIPEA) dropwise to the suspension. Stir for 10-15 minutes. The suspension should become a clear solution as the free base is formed.
Slowly add methanesulfonyl chloride (MsCl) dropwise, ensuring the internal temperature does not rise above 5 °C.
Stir the reaction at 0 °C for 1-2 hours, monitoring for completion by TLC or LC-MS (disappearance of starting material).
Upon completion, quench the reaction by slowly adding saturated aq. NaHCO₃ solution.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
The crude product, 4-azaspiro[2.5]octan-6-yl methanesulfonate, is often used directly in the next step without further purification.
2.2. Part B: Parallel Solvent Screening for Nucleophilic Substitution
This protocol uses the activated mesylate and a model nucleophile, sodium azide (NaN₃), to test a panel of solvents.
Materials:
Crude 4-azaspiro[2.5]octan-6-yl methanesulfonate (from Part A)
Divide the crude mesylate into five equal portions and place each into a separate reaction vial equipped with a small stir bar.
To each vial, add sodium azide (1.5 eq relative to the starting alcohol).
To each vial, add one of the selected solvents (DMF, DMSO, MeCN, MeOH, IPA) to achieve a concentration of approx. 0.1 M.
Seal the vials and place them in a heating block set to a moderate temperature (e.g., 60-80 °C). Note: The optimal temperature may require further optimization.
Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 12h, 24h) by taking a small aliquot from each vial and analyzing via TLC or LC-MS.
Once a reaction is deemed complete (or has reached a plateau), cool the vial to room temperature.
Perform a workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the solvent (especially for DMF/DMSO) and excess azide. Wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Analyze the crude product from each reaction for yield and purity (e.g., by ¹H NMR or LC-MS) to determine the most effective solvent.
Caption: Experimental workflow for activation and parallel solvent screening.
Data Interpretation & Expected Outcomes
The results from the solvent screen will provide clear, empirical evidence for the optimal reaction conditions. The following table summarizes the theoretically expected outcomes.
Solvent
Solvent Class
Expected Mechanism
Expected Reaction Rate
Expected Outcome & Potential Issues
DMF
Polar Aprotic
Sₙ2
Very Fast
High yield of inverted product.[13] Workup requires extensive water washes.
DMSO
Polar Aprotic
Sₙ2
Very Fast
High yield of inverted product.[2][13] Workup requires extensive water washes.
Acetonitrile
Polar Aprotic
Sₙ2
Fast
Good yield of inverted product. Generally easier to remove than DMF/DMSO.
Methanol
Polar Protic
Sₙ1 / Sₙ2 Mix
Slow
Lower yield, potential for racemic product.[6] Risk of solvolysis (O-methylation).
Isopropanol
Polar Protic
Sₙ1 / Sₙ2 Mix
Very Slow
Low yield. Steric bulk of solvent may further hinder reaction.
Interpretation:
A fast, clean conversion to a single product in DMF, DMSO, or Acetonitrile is strongly indicative of an Sₙ2 mechanism .[5][7]
Slow conversion, the formation of multiple products (including potential solvolysis byproducts), or evidence of racemization in Methanol or Isopropanol suggests a competing or dominant Sₙ1 mechanism .[6][11]
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
No Reaction / Very Slow Reaction
1. Incomplete activation of the -OH group.2. Nucleophile is too weak.3. Protic solvent is deactivating the nucleophile.
1. Confirm mesylate formation by LC-MS before proceeding.2. Increase reaction temperature.3. Switch to a polar aprotic solvent (DMF, DMSO) to enhance nucleophilicity.[8][13]
Low Yield
1. Competing elimination (E2) reaction.2. Solvolysis side reaction with a protic solvent.3. Incomplete reaction.
1. Use a less-hindered, non-basic nucleophile. Lower the reaction temperature.2. Switch to a polar aprotic solvent.3. Increase reaction time or temperature.
Multiple Products Observed
1. Mix of Sₙ1/Sₙ2 products (racemization).2. Elimination side products.3. Reaction with the solvent.
1. To favor Sₙ2, use a polar aprotic solvent and a strong nucleophile.2. Use a less basic nucleophile (e.g., N₃⁻ is less basic than RO⁻).3. Ensure the chosen solvent is non-nucleophilic under the reaction conditions.
Conclusion
The selection of a solvent is not a passive choice but an active parameter for controlling the outcome of nucleophilic substitution on 4-azaspiro[2.5]octan-6-ol. For reactions where stereochemical inversion and high efficiency are desired—a common goal in drug development—polar aprotic solvents such as DMF, DMSO, and acetonitrile are unequivocally the superior choice . They maximize the reactivity of the nucleophile, promoting a rapid and clean Sₙ2 pathway. Conversely, polar protic solvents should generally be avoided as they suppress nucleophilicity and may promote undesired Sₙ1 pathways and solvolysis side reactions. The protocols provided herein offer a robust framework for both activating the substrate and empirically validating the optimal solvent for any given nucleophile, ensuring reproducible and high-yielding synthesis of novel spirocyclic derivatives.
References
Can you explain the role of solvents in SN1 and SN2 mechanisms? - Quora. (2018, December 10). Quora.
Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. (2025, June 24). Master Organic Chemistry. [Link]
Solvent Polarity in SN1 and SN2 Reactions - Wolfram Demonstrations Project. Wolfram Demonstrations Project. [Link]
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2). Chemistry Steps. [Link]
Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. (2025, September 9). ACS Green Chemistry Institute. [Link]
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27). Chemistry Steps. [Link]
SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Chemistry LibreTexts. [Link]
Factors Affecting the Rates of SN1 and SN2 Reactions - St. Paul's Cathedral Mission College. St. Paul's Cathedral Mission College. [Link]
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. National Center for Biotechnology Information. [Link]
Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018, May 7). Master Organic Chemistry. [Link]
CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021, June 10). Chemistry LibreTexts. [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. National Center for Biotechnology Information. [Link]
Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28). Chemistry LibreTexts. [Link]
CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
Nucleophilic Substitution Reactions. (2022, August 28). SlidePlayer. [Link]
A Facile Method for Nucleophilic Aromatic Substitution of Cyclic Amine - ResearchGate. (2025, August 6). ResearchGate. [Link]
Solvents for Nucleophilic Substitution Reactions - YouTube. (2016, October 12). YouTube. [Link]
(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride - PubChem. National Center for Biotechnology Information. [Link]
4-Azaspiro[2.5]octane hydrochloride - PubChem. National Center for Biotechnology Information. [Link]
Chapter 4: Nucleophilic Substitution Part II – OCLUE - Open Textbook Publishing. Open Textbook Publishing. [Link]
Effect of solvent in Nucleophilic Substitution Reaction - YouTube. (2019, June 24). YouTube. [Link]
Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes | ChemRxiv. (2025, September 15). ChemRxiv. [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry. [Link]
Aromatic Nucleophilic Substitution | Dalal Institute. Dalal Institute. [Link]
Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and. University of Calgary. [Link]
Nucleophilic Substitution with amines - YouTube. (2021, March 2). YouTube. [Link]
Unraveling the Synthesis of a Key Pharmaceutical Intermediate: Application Notes for CAS 1228305-59-2
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals This document provides a detailed exploration of the synthesis and application of the pharmaceutical intermediate identified...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This document provides a detailed exploration of the synthesis and application of the pharmaceutical intermediate identified by CAS number 1228305-59-2. As a critical building block in the development of novel therapeutics, a thorough understanding of its preparation is paramount for researchers, scientists, and professionals in the field of drug development. This guide offers in-depth protocols, mechanistic insights, and practical guidance to ensure the efficient and safe handling of this pivotal compound.
Introduction to CAS 1228305-59-2: A Versatile Scaffold in Medicinal Chemistry
While the specific chemical name and structure for CAS 1228305-59-2 are not broadly indexed in public chemical databases, its designation as a pharmaceutical intermediate points to its role as a precursor in the synthesis of one or more Active Pharmaceutical Ingredients (APIs). The synthesis of such intermediates is a cornerstone of the pharmaceutical industry, enabling the large-scale production of life-saving medications.[1] The journey from a simple starting material to a complex API often involves multiple, meticulously planned synthetic steps, with each intermediate representing a critical milestone.[2]
The development of robust and scalable synthetic routes for pharmaceutical intermediates is a significant area of research, focusing on efficiency, cost-effectiveness, and sustainability. This guide aims to provide a foundational understanding of the synthetic pathways and handling procedures relevant to CAS 1228305-59-2, empowering researchers to confidently and competently work with this compound.
General Synthetic Principles and Methodologies
The preparation of pharmaceutical intermediates often employs a range of established and innovative synthetic methodologies. These can include, but are not limited to, cross-coupling reactions, heterocyclic ring formation, asymmetric synthesis, and functional group interconversions. The choice of a specific synthetic route is dictated by factors such as the availability and cost of starting materials, desired yield and purity, and scalability of the process.
Core Synthesis Workflow:
The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate, which can be adapted for the specific preparation of CAS 1228305-59-2.
Caption: A generalized workflow for the synthesis and purification of a pharmaceutical intermediate.
Hypothetical Synthesis Protocol for a Pharmaceutical Intermediate
Given the lack of specific public information for CAS 1228305-59-2, the following section outlines a representative, hypothetical protocol for the synthesis of a complex organic molecule that serves as a pharmaceutical intermediate. This protocol is for illustrative purposes and highlights the level of detail required in a typical synthetic procedure.
Reaction Scheme (Illustrative):
Caption: A simplified, hypothetical reaction scheme for the synthesis of a pharmaceutical intermediate.
Experimental Protocol:
Materials:
Starting Material A (1.0 eq)
Reagent B (1.2 eq)
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
Anhydrous Toluene
Nitrogen gas supply
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Magnetic stirrer and heating mantle
Procedure:
Inert Atmosphere: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere.
Reagent Addition: To the flask, add Starting Material A (e.g., 10.0 g) and the palladium catalyst.
Solvent Addition: Add anhydrous toluene (100 mL) via a syringe.
Reaction Initiation: Begin stirring the mixture and slowly add Reagent B to the flask at room temperature.
Heating: Once the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 6 hours.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired intermediate.
Quantitative Data Summary:
Parameter
Value
Yield
75-85%
Purity (HPLC)
>98%
Appearance
White to off-white solid
Melting Point
120-125 °C
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions are essential. While specific toxicity data for CAS 1228305-59-2 is unavailable, general best practices for handling laboratory chemicals should be strictly followed.
Personal Protective Equipment (PPE):
Safety goggles or a face shield.
Chemical-resistant gloves (e.g., nitrile).
Laboratory coat.
Handling:
Work in a well-ventilated area, preferably within a chemical fume hood.
Avoid inhalation of dust or vapors.
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
The successful and efficient synthesis of pharmaceutical intermediates like CAS 1228305-59-2 is fundamental to the advancement of medicine. While the specific details of this particular compound remain proprietary or sparsely documented, the general principles and protocols outlined in this guide provide a solid framework for its preparation. Further research and development in the area of synthetic methodology will undoubtedly lead to even more efficient and sustainable routes for the production of this and other vital pharmaceutical building blocks.
References
CAS. (n.d.). Tetramethylammonium hydroxide. CAS Common Chemistry. Retrieved February 24, 2026, from [Link]
Pharmaffiliates. (n.d.). Methotrexate - API. Retrieved February 24, 2026, from [Link]
Cenviro Pharma Chem. (n.d.). API and Intermediate Products. Retrieved February 24, 2026, from [Link]
PubChem. (n.d.). 2-((5Z)-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Apicule. (n.d.). Global Directory of API and KSM Intermediates. Retrieved February 24, 2026, from [Link]
Molychem. (n.d.). TETRAMETHYL AMMONIUM HYDROXIDE SOLUTION 25%. Retrieved February 24, 2026, from [Link]
PubChem. (n.d.). 2-((5Z)-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154–1174. [Link]
Troubleshooting low yields in 4-Azaspiro[2.5]octan-6-ol coupling reactions
Introduction Welcome to the technical support hub for the 4-Azaspiro[2.5]octan-6-ol scaffold. This building block is increasingly popular in fragment-based drug discovery (FBDD) due to its high character and the conforma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support hub for the 4-Azaspiro[2.5]octan-6-ol scaffold. This building block is increasingly popular in fragment-based drug discovery (FBDD) due to its high
character and the conformational rigidity provided by the spirocyclopropyl fusion.
However, this rigidity comes at a cost. We frequently receive reports of low yields (<30%) during amide coupling or nucleophilic aromatic substitution (
) reactions. The primary culprit is often a misunderstanding of the steric environment created by the spiro center adjacent to the nitrogen atom.
This guide moves beyond generic advice to address the specific topology of this spirocycle.
Part 1: Diagnostic & Mechanistic Analysis
The Core Problem: The "Spiro-Steric" Wall
In the 4-azaspiro[2.5]octane system, the secondary amine (position 4) is directly adjacent to the spiro quaternary carbon (position 3/1 depending on numbering conventions). Unlike a standard piperidine, the gem-dimethyl-like bulk of the cyclopropane ring creates a significant steric cone that shields the nitrogen lone pair.
Why Standard Protocols Fail:
Kinetic Barrier: The nucleophilic attack of the amine onto an activated ester (e.g., OBt/At ester) is kinetically retarded by the adjacent spiro center.
Competitive O-Acylation: The secondary alcohol at position 6 is less hindered than the amine. If the amine reaction is slow, the alcohol becomes a competitive nucleophile, leading to ester byproducts or O,N-diacylated mixtures.
Amphoteric Loss: The product is a polar amino-alcohol. Standard aqueous workups often result in product loss to the aqueous phase.
Part 2: Troubleshooting Guide (Q&A)
Q1: My coupling reaction with HATU/DIPEA stalled at 20% conversion. Should I add more reagent?
Diagnosis: Likely steric stagnation, not reagent consumption.
Technical Insight: Adding more HATU often just generates more urea byproducts without pushing the reaction. The active ester is formed, but the amine cannot access it efficiently.
Recommended Protocol Adjustment:
Switch Reagents: Move to COMU or PyAOP (7-azabenzotriazole derivative), which often show faster kinetics for hindered amines than HATU.
The "Acid Chloride" Route: If the carboxylic acid partner is stable, convert it to an acid chloride (using Ghosez's reagent or Oxalyl chloride) or an Acyl Fluoride (using TFFH). Acyl fluorides are less sterically demanding than OBt esters and often succeed where HATU fails.
Solvent & Temp: Switch from DMF to DMAc or NMP and elevate temperature to 50°C. The spiro[2.5] system is generally stable up to 80°C, provided no strong Lewis acids are present.
Q2: I am seeing significant ester formation (O-acylation). How do I stop this?
Diagnosis: Regioselectivity failure due to amine hindrance.
Technical Insight: While amines are generally more nucleophilic than alcohols, the steric bulk at N-4 inverts this preference kinetically.
Corrective Actions:
Stoichiometry: Ensure strictly 1.0 - 1.1 equivalents of the electrophile. Excess electrophile guarantees O-acylation.
Base Selection: Use a less bulky base like N-methylmorpholine (NMM) instead of DIPEA. Sometimes, reducing the steric bulk of the proton scavenger helps the transition state.
Temporary Protection: If the coupling partner is valuable, do not gamble. Protect the alcohol as a TBS ether or Acetate before coupling, then deprotect. This is the only way to guarantee 100% chemoselectivity for difficult substrates.
Q3: The reaction looks clean on LCMS, but I recover very little mass after extraction.
Diagnosis: "Water-Solubility Trap."
Technical Insight: 4-Azaspiro[2.5]octan-6-ol derivatives are highly polar. At neutral or slightly acidic pH (common during washes), the amine protonates, dragging the molecule into the water layer.
Isolation Protocol:
Avoid Liquid-Liquid Extraction: Do not wash with 1N HCl.
Recommended Method (SCX): Use a Strong Cation Exchange (SCX-2) cartridge.
Load the crude reaction mixture (diluted in MeOH) onto the SCX column.
Wash with MeOH (removes non-basic impurities, coupling reagents, and acids).
Elute product with 2M NH₃ in MeOH .
Concentrate.[1][2][3][4][5] This typically recovers >90% of the material.[6]
Part 3: Optimized Experimental Workflows
Workflow 1: High-Efficiency Coupling Protocol
Parameter
Standard Condition (Avoid)
Optimized Condition (Recommended)
Coupling Reagent
EDC/HOBt or HATU
COMU or T3P (Propylphosphonic anhydride)
Base
DIPEA (Hunig's Base)
N-Methylmorpholine (NMM) or 2,6-Lutidine
Solvent
DCM or DMF
DMAc (Dimethylacetamide) or DMF
Concentration
0.1 M
0.2 - 0.5 M (High concentration drives kinetics)
Temperature
RT
45°C - 60°C
Workflow 2: Troubleshooting Logic Flow
The following diagram outlines the decision process when encountering low yields.
Caption: Decision matrix for diagnosing low yields in spirocyclic amine couplings. Blue nodes indicate decision points; Green nodes indicate corrective protocols.
Part 4: Stability & Side Reactions
The Cyclopropane Risk
While the spiro[2.5]octane system is more stable than a simple cyclopropane due to the rigid framework, it is still susceptible to acid-catalyzed ring opening , particularly in the presence of nucleophiles (like halides).
Visualizing the Pathway:
Caption: Mechanism of potential degradation under harsh acidic conditions (e.g., 4M HCl in Dioxane).
Prevention:
Deprotection: When removing Boc groups from this scaffold, use TFA/DCM (1:4) at 0°C rather than HCl/Dioxane. The non-nucleophilic nature of trifluoroacetate reduces the risk of ring opening compared to chloride ions.
Scavengers: Add a cation scavenger (e.g., triethylsilane) during deprotection if the spiro-ring proves sensitive in your specific derivative.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[7][8][9] Organic Process Research & Development, 20(2), 140-177. Link
Patterson, A. W., et al. (2011). Protection of Amino Alcohols: Selective Functionalization Strategies. Journal of Organic Chemistry, 76(2), 650–660. Link
Wuitschik, G., et al. (2008). Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition, 47(24), 4512-4515. Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[9][10] Tetrahedron, 61(46), 10827-10852. Link
Removing unreacted 4-Azaspiro[2.5]octan-6-ol from reaction mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific chemical behavior of 4-Azaspiro[1]octan-6-ol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific chemical behavior of 4-Azaspiro[1]octan-6-ol .
Rather than relying on generic purification templates, this guide is built on the physicochemical realities of the molecule. We will explore the causality behind why this compound is notoriously difficult to remove from reaction mixtures and provide field-proven, self-validating protocols to isolate your target compounds with high purity.
Part 1: Compound Profiling & Causality
4-Azaspiro[1]octan-6-ol is a bifunctional spirocyclic amino alcohol[2][3]. When utilized as a nucleophile in drug discovery workflows (e.g., N-alkylation, N-acylation, or reductive amination), driving the reaction to completion often requires an excess of this reagent.
Why is it difficult to remove?
The difficulty stems from its dual functionality. The secondary amine provides strong basicity (pKa ~9.5), while both the amine and the secondary alcohol act as powerful hydrogen-bond donors and acceptors. This results in extreme polarity and water solubility. On normal-phase silica gel, the free amine and hydroxyl groups interact aggressively with acidic silanols, causing severe streaking and co-elution with target products.
Quantitative Data Summary
Property
Value / Characteristic
Impact on Purification Strategy
Molecular Formula
C7H13NO
Low molecular weight; highly polar and difficult to precipitate.
Molecular Weight
127.18 g/mol
High risk of volatility in certain matrices; poor UV absorbance.
Functional Groups
Secondary amine, Secondary alcohol
Strong H-bonding; chemoselective targeting of the amine is required.
| Partitioning | High aqueous solubility | Poor partitioning into non-polar organic solvents (e.g., hexanes, ether). |
Diagnostic Workflow: Selecting Your Purification Strategy
The method you choose to remove unreacted 4-azaspiro[1]octan-6-ol depends entirely on the electronic nature of your synthesized product.
Decision matrix for removing unreacted 4-Azaspiro[1]octan-6-ol based on product basicity.
Part 2: Troubleshooting Guides & FAQs
Scenario A: Synthesizing a Neutral Product (Amides, Sulfonamides, Carbamates)
Q: I synthesized an amide, but the unreacted 4-azaspiro[1]octan-6-ol is ruining my silica column separation. How can I remove it prior to chromatography?Expert Insight: Because your product is a neutral amide, you can exploit the pKa difference between the product and the starting material. The secondary amine of the unreacted starting material can be protonated to form a highly water-soluble ammonium salt, while your amide remains neutral and stays in the organic phase.
Protocol A: Acidic Liquid-Liquid Extraction
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent with good solvating power for your product (e.g., Dichloromethane or Ethyl Acetate, 10–20 volumes).
Acid Wash: Wash the organic layer with an equal volume of 10% w/v aqueous citric acid or 1M HCl.
Self-Validating Step: Check the pH of the separated aqueous layer with pH paper. It must be < 3 to ensure complete protonation of the spiro-amine.
Separation: Separate the layers. The unreacted 4-azaspiro[1]octan-6-ol will partition entirely into the acidic aqueous layer.
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure neutral product.
Scenario B: Synthesizing a Basic Product (Tertiary Amines via Alkylation)
Q: My product is a tertiary amine. If I use an acidic wash, I lose my product into the aqueous layer along with the unreacted starting material. What is the best approach?Expert Insight: Standard acid-base extraction cannot differentiate between a secondary and a tertiary amine since both are basic. Instead, we must exploit nucleophilicity. The unreacted starting material is a secondary amine (a strong nucleophile), while your tertiary amine product is non-nucleophilic. By introducing a polymer-supported electrophile, such as polystyrene-bound isocyanate (PS-Isocyanate), the secondary amine covalently binds to the resin to form a urea linkage, while the tertiary amine remains untouched in solution[4][5].
Protocol B: Solid-Supported Scavenging with PS-Isocyanate
Preparation: Dissolve the crude mixture (containing the tertiary amine product and unreacted secondary amine) in an inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Resin Addition: Add 3.0 to 4.0 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated amount of unreacted 4-azaspiro[1]octan-6-ol[5].
Scavenging: Agitate the suspension gently at room temperature for 2–4 hours.
Self-Validating Step: Analyze an aliquot of the supernatant by LC-MS or TLC. The mass/spot corresponding to 4-azaspiro[1]octan-6-ol should be completely absent.
Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter to remove the resin-bound impurity.
Isolation: Wash the resin cake with 2 column volumes of DCM and concentrate the combined filtrates to isolate the purified tertiary amine.
Q: I have a complex mixture where PS-Isocyanate isn't practical (e.g., my product contains other mildly nucleophilic groups). How can I selectively isolate my tertiary amine product?Expert Insight: When solid-supported scavenging is incompatible, utilize a "Catch-and-Release" Solid Phase Extraction (SPE) strategy combined with in-situ derivatization. By reacting the mixture with Di-tert-butyl dicarbonate (Boc₂O), the unreacted secondary amine is chemoselectively converted into a neutral carbamate (Boc-protected)[6]. Your tertiary amine product cannot react and remains basic. You then pass the mixture through a Strong Cation Exchange (SCX-2, propylsulfonic acid) column. The sulfonic acid groups will "catch" the basic tertiary amine, while the neutral Boc-protected impurity washes straight through[7][8].
Protocol C: Boc-Derivatization and SCX-2 Catch-and-Release
Derivatization: To the crude mixture in DCM, add 2.0 equivalents of Boc₂O and stir for 1 hour at room temperature. This converts all unreacted 4-azaspiro[1]octan-6-ol into its non-basic N-Boc derivative[6].
Catch: Load the reaction mixture onto a pre-conditioned ISOLUTE® SCX-2 cartridge (or equivalent propylsulfonic acid silica)[7][9]. The basic tertiary amine product binds ionically to the sulfonic acid sites.
Wash: Flush the cartridge with 3 column volumes of Methanol or DCM.
Self-Validating Step: Collect this wash and analyze it. It contains the Boc-protected spiro-amine and other neutral/acidic impurities. Your product is safely immobilized on the column.
Release: Elute the target tertiary amine product by passing 3 column volumes of 2M Ammonia in Methanol (NH₃/MeOH) through the cartridge[7][9]. The ammonia deprotonates the tertiary amine, releasing it from the solid support.
Isolation: Concentrate the ammoniacal methanolic eluent in vacuo to yield the pure tertiary amine product.
Technical Support Center: 4-Azaspiro[2.5]octan-6-ol Crystallization & Isolation
This guide functions as a specialized Technical Support Center for researchers working with 4-Azaspiro[2.5]octan-6-ol and its derivatives. It is designed to troubleshoot the specific physicochemical challenges inherent t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers working with 4-Azaspiro[2.5]octan-6-ol and its derivatives. It is designed to troubleshoot the specific physicochemical challenges inherent to spirocyclic amine-alcohol scaffolds.
The Molecule: 4-Azaspiro[2.5]octan-6-ol is a bifunctional building block containing a rigid spiro-cyclopropane fused to a piperidine ring.
The Challenge: This scaffold exhibits "molecular schizophrenia." The spiro-cyclopropane confers high lipophilicity and structural rigidity, while the secondary amine and alcohol groups create aggressive hydrogen-bonding networks.
Common Failure Mode: The competition between lattice energy (crystallization) and solvation energy often results in the formation of stable oils or "gums" rather than discrete crystals, particularly during free-base isolation.
Physicochemical Profile (Estimated)
Property
Value / Characteristic
Implication for Crystallization
pKa (Amine)
~9.5 – 10.5
Highly basic; readily forms salts with weak and strong acids.
H-Bond Donors
2 (NH, OH)
High propensity for solvate formation (water/alcohol).
Conformation
Piperidine Chair (Locked)
Axial/Equatorial isomerism at C6 is critical for purity.
Solubility
High in MeOH, DCM, THF
Requires non-polar anti-solvents (Heptane, MTBE) to crash out.
Troubleshooting Guides (Q&A Format)
Issue A: "My product isolates as a viscous yellow oil, not a solid. How do I induce crystallization?"
Diagnosis: You are likely isolating the free base or a solvated salt that has failed to nucleate due to a wide Metastable Zone Width (MSZW). Spiro-amines are notorious for super-saturation without nucleation.
Protocol: The "Anti-Solvent Shock" Method
Do not rely on simple evaporation. You must force the lattice to form using a thermodynamic push.
Solvent Swap: Dissolve your crude oil in a minimum volume of Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc) . Avoid alcohols (MeOH/EtOH) as they interact too strongly with the C6-hydroxyl group.
Temperature Cycle: Heat the solution to 50°C.
Anti-Solvent Addition: Add n-Heptane dropwise until the solution turns slightly turbid (cloud point).
The Critical Step (Seeding): If you lack seeds, scratch the glass wall vigorously with a glass rod. If you have any solid from a previous batch (even impure), add a speck now.
Cooling Ramp: Cool to 20°C at a rate of 5°C/hour. Do not crash cool on ice immediately, or you will trap impurities in the oil.
Expert Insight: If the free base refuses to solidify, switch to a salt form immediately. The Hydrochloride (HCl) or Oxalate salts of spiro-piperidines generally have melting points >150°C and crystallize readily.
Issue B: "I am seeing two spots on TLC/LCMS with identical mass. Is this a purity issue?"
Diagnosis: This is likely Diastereomeric heterogeneity .
The C6-hydroxyl group can exist in either an axial or equatorial position relative to the spiro[2.5] system.
Equatorial-OH: Generally more thermodynamically stable.[1]
Axial-OH: Often formed under kinetic control (e.g., hydride reduction of the corresponding ketone).
Protocol: Thermodynamic Conversion & Separation
Identification: Use 1H-NMR. The proton at C6 will show different coupling constants (
-values) for axial (large ) vs. equatorial (small ) orientations.
Equilibration (If desired): If you need the equatorial isomer, reflux the mixture in Ethanol with a catalytic amount of base (e.g., NaOEt) to push the equilibrium toward the thermodynamic product.
Chromatographic Separation: These isomers often separate poorly on C18. Use Silica Gel with a polar mobile phase (DCM:MeOH:NH3 90:10:1) or Chiral SFC (Supercritical Fluid Chromatography) using amylose-based columns (e.g., Chiralpak AD-H).
Issue C: "Which salt form should I select for scale-up?"
Diagnosis: You need a pharmaceutically acceptable salt that maximizes crystallinity and minimizes hygroscopicity.
Decision Matrix:
Hydrohalides (HCl/HBr): Best for initial isolation. High melting point, but risk of hydrates.
Fumarate (2:1 or 1:1): Excellent for spiro-amines. The dicarboxylic acid bridges two amine molecules, stabilizing the lattice.
Tartrate:CRITICAL for chiral resolution. If you need to separate enantiomers of the 4-azaspiro scaffold, use L- or D-Tartaric acid.
Visual Workflows
Workflow 1: Salt Screening Decision Tree
This logic flow guides you from crude oil to a stable crystalline solid.
Figure 1: Strategic pathway for selecting and isolating salt forms of 4-azaspiro[2.5]octan-6-ol.
Workflow 2: Diastereomer Resolution (Axial vs. Equatorial)
The 6-OH position creates diastereomers. This workflow illustrates the separation logic.
Figure 2: Separation logic for C6-hydroxyl diastereomers.
Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt
Standard method for stabilizing the spiro-amine.
Dissolution: Dissolve 10.0 g of crude 4-azaspiro[2.5]octan-6-ol (free base) in 50 mL of Ethyl Acetate . Stir at room temperature until clear.
Acidification: Slowly add 1.1 equivalents of 4N HCl in Dioxane (or EtOAc) dropwise over 20 minutes.
Note: An exotherm is expected. Maintain temperature < 30°C.
Nucleation: A white precipitate should form immediately. If oiling occurs, heat to 60°C to redissolve, add 10 mL Ethanol , and cool slowly.
Maturation: Stir the slurry at 0-5°C for 2 hours.
Filtration: Filter the white solid under vacuum (Buchner funnel).
Washing: Wash the cake with 2 x 10 mL of cold MTBE (Methyl tert-butyl ether) to remove colored impurities.
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Used when the synthesis yields a mixture of isomers.
Slurry: Suspend the diastereomeric mixture (HCl salt) in Isopropanol (IPA) (10 volumes).
Reflux: Heat to reflux (82°C) for 1 hour. The equatorial isomer is typically less soluble in hot IPA than the axial isomer.
Hot Filtration (Optional): If the axial isomer is highly soluble, filter the mixture while hot (or warm, ~50°C). The solid collected will be enriched in the equatorial isomer.
Analysis: Check purity via 1H-NMR in DMSO-d6. Look for the C6-H peak; the isomer with the larger coupling constant (axial H, equatorial OH) or specific shift will dominate.
References
Synthesis and Properties of Spiro-Amines
Springborg, J., et al. "Synthesis and crystal structure of a spiro amine: 3,9,12-triaza-6-azoniaspiro[5,8]tetradecane chloride."[4] Acta Chemica Scandinavica.
(PubChem Record for related (4S)-6-Azaspiro[2.5]octan-4-ol HCl).
Salt Screening Methodologies
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Diastereomer Separation Techniques
Lämmerhofer, M. "Chiral separation of diastereomers.
Handling hygroscopicity issues with 4-Azaspiro[2.5]octan-6-ol hydrochloride
Welcome to the dedicated technical support center for 4-Azaspiro[2.5]octan-6-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for 4-Azaspiro[2.5]octan-6-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the hygroscopic nature of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy, reproducibility, and integrity of your experiments.
The Challenge of Hygroscopicity
4-Azaspiro[2.5]octan-6-ol hydrochloride, like many hydrochloride salts of active pharmaceutical ingredients (APIs), has a tendency to absorb moisture from the atmosphere. This property, known as hygroscopicity, can significantly impact the material's physical and chemical properties, leading to potential issues in weighing, dosage calculations, stability, and overall experimental outcomes.[1][2] Understanding and mitigating the effects of moisture absorption is therefore critical for reliable research and development.
Moisture uptake can lead to a range of undesirable effects, including:
Inaccurate Weighing: Absorption of water will lead to a measured weight that is higher than the actual amount of the active compound.
Physical Changes: The powder may become clumpy or cake-like, making it difficult to handle and dispense accurately.[1]
Chemical Degradation: The presence of water can accelerate the degradation of the API, affecting its purity and stability.
Alterations in Crystal Structure: Moisture can induce changes in the crystalline form of the compound, which may impact its solubility and bioavailability.
This guide provides practical solutions and best practices to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What makes 4-Azaspiro[2.5]octan-6-ol hydrochloride hygroscopic?
The hygroscopicity of this compound is primarily attributed to the presence of the hydrochloride salt. The chloride ion can form hydrogen bonds with water molecules from the atmosphere, leading to moisture absorption.[1] The specific crystalline structure of the salt will also influence its tendency to absorb and retain water.
Q2: How should I store 4-Azaspiro[2.5]octan-6-ol hydrochloride to minimize moisture uptake?
Proper storage is the first line of defense against hygroscopicity. The following storage conditions are recommended:
Airtight Containers: Always store the compound in a tightly sealed container to create a barrier against ambient humidity.[1]
Controlled Environment: For long-term storage, it is best to keep the container inside a desiccator containing a suitable drying agent, such as silica gel or anhydrous calcium sulfate. Alternatively, a controlled low-humidity environment or a glove box can be used.[1][3]
Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere, such as nitrogen or argon, will provide maximum protection against moisture.[1]
Q3: I've noticed the powder has become clumpy. Can I still use it?
Clumping is a clear indication of moisture absorption. While the compound may still be usable depending on the downstream application, the following should be considered:
Water Content Determination: It is crucial to determine the water content of the clumpy material using a validated analytical method like Karl Fischer titration before use. This will allow you to correct for the water content in your calculations.
Homogeneity: Ensure the clumpy material is homogenized as much as possible before taking a sample for analysis or use.
Drying (with caution): If the compound is thermally stable, it may be possible to dry it under vacuum. However, you must first verify the thermal stability of 4-Azaspiro[2.5]octan-6-ol hydrochloride to avoid degradation.[1]
Q4: What are the safety implications of handling a hygroscopic compound?
While the primary challenges are experimental, there are safety aspects to consider. Moisture absorption can make a fine powder more likely to stick to surfaces, including personal protective equipment (PPE). Always handle the compound in a well-ventilated area and wear appropriate PPE, including gloves, safety glasses, and a lab coat.
The compound is absorbing moisture from the atmosphere during weighing.
Minimize the exposure time to air. Use a weighing bottle with a lid. For highly accurate measurements, consider weighing inside a glove box or a controlled humidity chamber.
Difficulty in achieving a stable endpoint during Karl Fischer titration.
The sample is not dissolving completely, trapping moisture.
Use a co-solvent to improve solubility. Increase the stirring time before starting the titration.
Higher than expected water content in a freshly opened container.
The container may not have been sealed properly, or the compound was packaged in a high-humidity environment.
Always verify the water content of a new batch of the compound before use. If the water content is significantly higher than the specification, contact the supplier.
The compound has changed color or appearance over time.
This could be a sign of degradation, potentially accelerated by the presence of moisture.
Do not use the material. It is best to discard it and use a fresh, properly stored batch.
Experimental Protocols
Protocol 1: Accurate Weighing of 4-Azaspiro[2.5]octan-6-ol hydrochloride
This protocol is designed to minimize moisture absorption during the weighing process.
Materials:
Analytical balance
Weighing bottle with a lid
Spatula
4-Azaspiro[2.5]octan-6-ol hydrochloride
Procedure:
Place the closed weighing bottle on the analytical balance and tare it.
Remove the weighing bottle from the balance and transfer it to a low-humidity environment if possible (e.g., a glove bag).
Quickly add the desired amount of 4-Azaspiro[2.5]octan-6-ol hydrochloride to the weighing bottle and securely close the lid.
Place the closed weighing bottle back on the analytical balance and record the mass.
If transferring the compound to a solution, do so as quickly as possible after weighing. For the most accurate results, re-weigh the empty weighing bottle to determine the exact amount of compound transferred.
Protocol 2: Water Content Determination by Volumetric Karl Fischer Titration (in accordance with USP <921>)
This protocol provides a step-by-step guide for determining the water content of 4-Azaspiro[2.5]octan-6-ol hydrochloride.[4][5][6]
Materials:
Karl Fischer titrator (volumetric)
Karl Fischer reagent (one-component or two-component system)
Add fresh, anhydrous methanol to the titration vessel to a level that covers the electrode.
Titrate the methanol with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.
Accurately weigh approximately 100-150 mg of sodium tartrate dihydrate.
Quickly transfer the sodium tartrate dihydrate to the titration vessel.
Start the titration and record the volume of Karl Fischer reagent consumed.
Calculate the titer (F) in mg H₂O/mL of reagent using the following formula:
F = (Weight of sodium tartrate dihydrate (mg) * 0.1566) / Volume of KF reagent (mL)
Part B: Sample Analysis
Neutralize the solvent in the titration vessel as described in Part A, step 2.
Accurately weigh a suitable amount of 4-Azaspiro[2.5]octan-6-ol hydrochloride (typically aiming for a titrant consumption of 2-8 mL).
Quickly transfer the sample to the titration vessel.
Allow the sample to dissolve completely with stirring.
Titrate with the Karl Fischer reagent to a stable endpoint.
Record the volume of the Karl Fischer reagent consumed.
Calculation:
Water Content (%) = (Volume of KF reagent (mL) * F (mg/mL)) / (Weight of sample (mg)) * 100
Visualizations
Caption: Recommended workflow for handling hygroscopic 4-Azaspiro[2.5]octan-6-ol hydrochloride.
Caption: Troubleshooting logic for unstable endpoints in Karl Fischer titration.
References
United States Pharmacopeia. General Chapter <921> Water Determination. USP-NF. [Link]
United States Pharmacopeia. (2011). <921> WATER DETERMINATION. [Link]
Mettler Toledo. Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. [Link]
Japanese Pharmacopoeia. 68. Water Determination (Karl Fischer Method). [Link]
Eurofins. Water Determination by Karl Fischer. [Link]
Pharmaguideline. SOP for Operation of Karl Fischer Apparatus. [Link]
Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
BLDEACET. SOP Volumetric Karl Fischer Titration. [Link]
HepatoChem. How do you handle hygroscopic salts? [Link]
MDPI. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
A Researcher's Guide to the 1H NMR Interpretation of 4-Azaspiro[2.5]octan-6-ol Hydrochloride: A Comparative Analysis
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Azaspiro[2.5]octan-6-ol hydrochloride, a spirocyclic compound incorporating a cycloprop...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Azaspiro[2.5]octan-6-ol hydrochloride, a spirocyclic compound incorporating a cyclopropane ring fused to a piperidine core, presents a unique and intricate challenge for spectroscopic analysis. This guide provides an in-depth, experience-driven interpretation of the ¹H NMR spectrum of this molecule, comparing its expected spectral features with those of relevant structural analogs to offer a comprehensive understanding of its spectroscopic signature.
The Structural Landscape: Unpacking 4-Azaspiro[2.5]octan-6-ol Hydrochloride
The key to deciphering the ¹H NMR spectrum of 4-Azaspiro[2.5]octan-6-ol hydrochloride lies in dissecting its constituent parts: a cyclopropane ring, a six-membered piperidine ring, a hydroxyl group, and the influence of the hydrochloride salt. Each of these features imparts a distinct characteristic to the proton signals. The spirocyclic nature of the molecule introduces conformational rigidity and through-space interactions that further complicate the spectrum.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of the NMR data is fundamentally dependent on meticulous sample preparation. For a hydrochloride salt such as 4-Azaspiro[2.5]octan-6-ol hydrochloride, special considerations are necessary to obtain a high-resolution spectrum.
Step-by-Step Sample Preparation:
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are often suitable for hydrochloride salts. The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH₂⁺). For this guide, we will predict the spectrum in D₂O to simplify the spectrum by exchanging the labile protons.
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1][2] Higher concentrations can lead to viscosity-induced line broadening.
Filtration: To remove any particulate matter that could degrade the magnetic field homogeneity and cause peak broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
Referencing: Tetramethylsilane (TMS) is not soluble in D₂O. An external reference or an internal reference such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) should be used.
Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
Predicted ¹H NMR Spectrum of 4-Azaspiro[2.5]octan-6-ol Hydrochloride
The following is a detailed prediction of the ¹H NMR spectrum of 4-Azaspiro[2.5]octan-6-ol hydrochloride in D₂O. The proton numbering corresponds to the diagram below.
Caption: Structure of 4-Azaspiro[2.5]octan-6-ol with proton numbering.
Table 1: Predicted ¹H NMR Data for 4-Azaspiro[2.5]octan-6-ol Hydrochloride in D₂O
Proton(s)
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constants (Hz)
Rationale
H₁, H₂
0.5 - 1.0
m
Protons on the cyclopropane ring are highly shielded due to the ring's unique electronic structure and anisotropy.[3][4] They are expected to be diastereotopic and will show complex splitting due to geminal and vicinal coupling.
H₈ₐ, H₈ₑ
1.8 - 2.2
m
Methylene protons on the cyclohexane ring adjacent to the spiro-carbon. The axial and equatorial protons will have different chemical shifts.
H₃ₐ, H₃ₑ, H₅ₐ, H₅ₑ
3.0 - 3.6
m
Methylene protons adjacent to the protonated nitrogen. The electron-withdrawing effect of the N⁺H₂ group will cause a significant downfield shift.[5] The axial and equatorial protons are diastereotopic and will likely show complex splitting patterns.
H₆
3.8 - 4.2
m
The proton attached to the carbon bearing the hydroxyl group (C₆) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen atom. Its multiplicity will depend on the coupling with the adjacent protons on C₅ and C₇.
NH₂⁺, OH
Not observed
These protons will exchange with the deuterium from the D₂O solvent and will therefore not be visible in the spectrum.
Comparative Spectral Analysis
To substantiate the predicted chemical shifts, a comparison with structurally related molecules is invaluable.
Table 2: Comparison of ¹H NMR Chemical Shifts (ppm)
This comparison highlights the expected upfield shift for the cyclopropyl protons and the downfield shifts for the protons adjacent to the heteroatoms in our target molecule.
Caption: Workflow for the ¹H NMR analysis of 4-Azaspiro[2.5]octan-6-ol hydrochloride.
The Influence of the Hydrochloride and Stereochemistry
The protonation of the nitrogen atom to form the hydrochloride salt has a profound effect on the spectrum. The strong electron-withdrawing nature of the ammonium group causes a significant downfield shift of the adjacent protons (H₃ and H₅). This effect can be used to confirm the site of protonation.
Furthermore, the stereochemistry at C₆ will influence the conformation of the six-membered ring and the relative chemical shifts of the axial and equatorial protons. The coupling constants between H₆ and its neighbors on C₅ and C₇ can provide valuable information about the dihedral angles and thus the preferred chair conformation of the piperidine ring. A detailed analysis of these coupling constants, potentially aided by 2D NMR techniques like COSY, would be necessary to definitively assign the stereochemistry.
Troubleshooting Common Spectral Issues
Peak Broadening: Broad signals for the piperidine ring protons can arise from intermediate rates of chair-chair interconversion on the NMR timescale.[8] Acquiring the spectrum at a lower temperature can "freeze out" a single conformation, resulting in sharper signals. Nitrogen's quadrupolar moment can also contribute to the broadening of adjacent proton signals.[8]
Signal Overlap: The aliphatic region of the spectrum may show significant overlap. Utilizing 2D NMR experiments such as HSQC, which correlates protons to their directly attached carbons, can help to resolve these overlapping signals.[8][9]
This guide provides a comprehensive framework for the interpretation of the ¹H NMR spectrum of 4-Azaspiro[2.5]octan-6-ol hydrochloride. By understanding the contributions of each structural element and employing a comparative approach, researchers can confidently elucidate the structure of this and other complex spirocyclic molecules.
ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of .... [Link]
Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
Scribd. NMR Analysis of 2-Phenyl-1-Cyclohexanol. [Link]
Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]
PubMed Central. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]
JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
University of Missouri-St. Louis. NMR Sample Preparation. [Link]
University College London. Sample Preparation. [Link]
Quora. How does methylcyclopropane have 4 NMR signals?. [Link]
PubMed Central. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. [Link]
NC State University Libraries. 13.9 Uses of 1H NMR Spectroscopy – Organic Chemistry. [Link]
Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]
ResearchGate. (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]
ResearchGate. (PDF) New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems. [Link]
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
Chegg.com. Solved IR and 1H NMR of cyclohexanol: LOD D 4000 3000 2000. [Link]
ResearchGate. 1H-NMR spectrum of cyclohexanol separated from the product.. [Link]
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]
AIP Publishing. Spin-rotation and NMR shielding constants in HCl. [Link]
ACS Publications. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. [Link]
CrystEngComm (RSC Publishing). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. [Link]
ResearchGate. Solid-state chlorine NMR spectroscopy of methionine hydrochloride.... [Link]
ScienceDirect. Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. [Link]
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
ResearchGate. NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252.. [Link]
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
Supporting Information. Protonated montmorillonite-mediated highly specific isomerization of oleanolic acid esters: application to the synthesis of Δ13(18)-CDDO-Me. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
In-depth Technical Guide: Mass Spectrometry Fragmentation of 4-Azaspiro[2.5]octan-6-ol
Executive Summary & Strategic Context
4-Azaspiro[2.5]octan-6-ol (MW 127.19 Da) is a critical bicyclic pharmacophore increasingly utilized in the synthesis of KRAS G12C inhibitors and HPK1 antagonists. Its structural uniqueness lies in the high-strain spiro[2.5] junction fused to a piperidine-like ring.
For drug development professionals, accurately identifying this moiety during metabolite profiling or impurity analysis is challenging due to its potential to isomerize under high-energy conditions. This guide provides a definitive comparison of its fragmentation behaviors under Electrospray Ionization (ESI) versus Electron Ionization (EI), offering a robust protocol for distinguishing this spiro-scaffold from isomeric piperidine derivatives.
Chemical Identity & Structural Logic
Before interpreting spectra, the structural connectivity must be mapped to fragmentation potential.
IUPAC Name: 4-Azaspiro[2.5]octan-6-ol
Molecular Formula: C
HNO
Exact Mass: 127.0997
Structural Features:
Spiro[2.5] System: A cyclopropane ring (high ring strain, ~27.5 kcal/mol) fused at a quaternary carbon to a six-membered nitrogenous ring.
Secondary Amine (N4): Protonation site in positive ESI.
Secondary Alcohol (C6): Site of dehydration and derivatization.
Key Analytical Challenge: Differentiating the intact spiro-cycle from ring-opened isomers (e.g., ethyl-substituted piperidines) that may form during thermal degradation in GC-MS injection ports.
Experimental Protocols
To ensure reproducibility, the following self-validating protocols are recommended.
Protocol A: LC-MS/MS (Soft Ionization)
System: Q-TOF or Orbitrap (High Resolution required for formula confirmation).
Ionization: ESI Positive Mode (+).
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid. (Avoid ammonium buffers if looking for trace adducts to prevent suppression).
Collision Energy (CE): Stepped 15-35 eV. Rationale: Low energy preserves the [M+H], high energy forces spiro-ring opening.
Rationale: The native alcohol/amine is polar and thermally labile. Silylation protects the -OH and -NH groups, preventing thermal ring opening in the injector and allowing distinct identification of the intact skeleton.
Fragmentation Mechanics: The "Fingerprint"
This section details the causal fragmentation pathways.[1][2][3][4][5][6][7][8][9][10] The presence of the spiro-cyclopropane ring introduces a diagnostic "strain-release" pathway distinct from standard piperidines.
A. ESI-MS/MS Fragmentation (Positive Mode)
Precursor Ion: [M+H]
= m/z 128.10
Primary Pathway: Dehydration (Diagnostic)
Mechanism: Protonation at the hydroxyl group (or proton transfer from ammonium) leads to the loss of water.
Transition:
(Loss of 18 Da).
Significance: High intensity.[1] Confirms the aliphatic alcohol.
Secondary Pathway: Spiro-Ring Opening & Ethylene Loss
Mechanism: The high strain of the cyclopropane ring drives cleavage. In spiro-amines, this often results in the loss of C
H (28 Da) if the ring opens and eliminates, or CH fragments depending on charge localization.
Observation: A peak at m/z 82 or m/z 84 (depending on H-transfer) is characteristic of the core pyrrolidine/piperidine remnant after losing the spiro-cap and water.
Tertiary Pathway: Alpha-Cleavage (Amine directed)
Mechanism: Cleavage adjacent to N4.
Fragment: Loss of the hydroxymethyl fragment or ring scission.
B. EI-MS Fragmentation (Native vs. TMS)
Native (Not Recommended): Spectra are dominated by thermal degradation products.
TMS-Derivative (Di-TMS):
MW: 127 + 72 (TMS on O) + 72 (TMS on N) - 2(H) = 271 Da.
Base Peak:m/z 73 (TMS group).
Diagnostic Ion:[M-15]
(Loss of methyl from TMS) and [M-CH] (Loss of cyclopropane ring ethylene).
Comparative Analysis: Product vs. Alternatives
This table compares 4-Azaspiro[2.5]octan-6-ol against its most common structural isomer, 4,4-Dimethylpiperidin-3-ol , to demonstrate how to distinguish them.
Feature
4-Azaspiro[2.5]octan-6-ol (Spiro)
4,4-Dimethylpiperidin-3-ol (Isomer)
Precursor [M+H]+
128.10
128.10
Key Neutral Loss (ESI)
CH (28 Da) (Strain release)
CH (15 Da) (Methyl loss)
Dehydration (-H2O)
Facile (m/z 110)
Facile (m/z 110)
Diagnostic Fragment
m/z 54/56 (Cyclopropane signature)
m/z 43 (Isopropyl/gem-dimethyl)
Ring Strain Energy
High (~27 kcal/mol)
Low (Chair conformation)
Collision Energy Profile
Fragments at lower CE due to strain
Requires higher CE for C-C cleavage
Performance Insight:
The Spiro compound exhibits a "fragile" fragmentation pattern where the cyclopropane ring acts as a fuse, breaking early in the energy ramp. The Dimethyl isomer is more robust, retaining the gem-dimethyl group until higher energies, often showing a strong [M-15] peak which is absent or weak in the Spiro compound.
Visualization of Fragmentation Pathways
The following diagram maps the ESI(+) fragmentation tree, highlighting the critical node divergence that validates the spiro structure.
Figure 1: ESI(+) Fragmentation pathway of 4-Azaspiro[2.5]octan-6-ol. The loss of C
H from the dehydrated ion is the primary diagnostic for the spiro-cyclopropane moiety.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156652084, 4-(6-Methyl-3-pyridinyl)-4-azaspiro[2.5]octan-6-ol. Retrieved from [Link]
Zhang, H., et al. (2021).Discovery of HPK1 Inhibitors: Patent WO2021050964A1. World Intellectual Property Organization.
Chemistry LibreTexts (2023). Mass Spectrometry: Fragmentation Patterns of Amines and Alcohols. Retrieved from [Link]
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids.Journal of the Brazilian Chemical Society. Retrieved from [Link]
Comparing lipophilicity of 4-Azaspiro[2.5]octan-6-ol vs gem-dimethyl analogs
An essential challenge in modern drug discovery is navigating out of "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) to improve target complementarity and clinical success rates[1]. However, tradit...
Author: BenchChem Technical Support Team. Date: March 2026
An essential challenge in modern drug discovery is navigating out of "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) to improve target complementarity and clinical success rates[1]. However, traditional structural modifications used to increase 3D character—such as the incorporation of gem-dimethyl groups—often incur a severe lipophilicity penalty. This increase in LogP/LogD can lead to poor aqueous solubility, high plasma protein binding, and off-target promiscuity.
To circumvent this, medicinal chemists increasingly utilize spirocyclic scaffolds. By replacing a gem-dimethyl motif with a spirocyclopropane, researchers can maintain or enhance three-dimensional complexity while actively driving down lipophilicity and improving metabolic stability[2].
This technical guide provides an objective, data-driven comparison between 4-Azaspiro[2.5]octan-6-ol and its direct acyclic counterpart, 2,2-Dimethylpiperidin-4-ol , detailing the mechanistic causality behind their physicochemical divergence and providing self-validating protocols for experimental verification.
Mechanistic Rationale: The Spirocyclopropane Advantage
The isosteric replacement of a gem-dimethyl group with a spirocyclopropane ring fundamentally alters the molecule's physicochemical profile through three primary mechanisms:
A. Molar Volume and Solvation Dynamics (LogP Reduction)
While both a gem-dimethyl group and a cyclopropane ring provide steric bulk, the spirocyclopropane has a significantly smaller solvent-accessible surface area (SASA) and lower molar volume. The rigid, constrained nature of the three-membered ring disrupts the aqueous hydrogen-bond network to a lesser extent than two freely rotating methyl groups. Consequently, this replacement typically yields a favorable intrinsic lipophilicity reduction (
B. Inductive Modulation of Amine Basicity (pKa Shift)
In 4-azaspiro[2.5]octan-6-ol, the nitrogen is adjacent to the spiro carbon (C3). To accommodate the severe angle strain of the cyclopropane ring, the internal C-C bonds adopt high p-character (forming bent Walsh orbitals). Consequently, the exocyclic bond connecting the spiro carbon to the nitrogen adopts high s-character (approaching sp² hybridization). This increased s-character renders the spiro carbon more electronegative than a standard sp³ carbon, exerting a strong inductive electron-withdrawing effect (-I) on the adjacent amine. This reliably lowers the pKa of the amine by 0.5–1.0 units[4], shifting the ionization profile at physiological pH and optimizing membrane permeability.
C. Metabolic Shielding
gem-Dimethyl groups are classic liabilities for cytochrome P450 (CYP)-mediated aliphatic oxidation. The cyclopropane ring in the spiro scaffold removes these labile C-H bonds. Furthermore, the rigid geometry provides superior steric shielding to the adjacent nitrogen, reducing the rate of N-dealkylation[1].
Quantitative Physicochemical Comparison
The following table summarizes the divergent physicochemical profiles of the two scaffolds.
Property / Metric
2,2-Dimethylpiperidin-4-ol (gem-Dimethyl Analog)
4-Azaspiro[2.5]octan-6-ol (Spirocyclic Scaffold)
Mechanistic Driver for Difference
Molecular Weight
129.20 g/mol
127.18 g/mol
Loss of two hydrogen atoms (ring closure).
Fsp³
1.0
1.0
Both are fully saturated aliphatic systems.
Calculated LogP
~0.80
~0.30
Reduced molar volume and SASA in the spirocycle.
Amine pKa
~10.2
~9.2
Inductive electron withdrawal by the spiro carbon.
LogD (pH 7.4)
~ -1.5
~ -2.0
Combined effect of lower LogP and shifted pKa.
Metabolic Liability
High
Low
Elimination of oxidizable methyl C-H bonds.
Visualizing the Physicochemical Shift
Fig 1: Impact of gem-dimethyl to spirocyclopropane replacement on physicochemical properties.
Self-Validating Experimental Protocols
To objectively verify the performance of 4-azaspiro[2.5]octan-6-ol against its gem-dimethyl counterpart, empirical data must be generated using robust methodologies. As an application scientist, I design protocols as self-validating systems —meaning the assay contains internal checks to ensure that artifacts (like precipitation or interfacial binding) do not masquerade as true physicochemical data.
Protocol A: Mass-Balance Validated Shake-Flask LC-MS/MS for LogD (pH 7.4)
Causality of Design: Traditional shake-flask methods fail if the compound aggregates at the octanol-water interface or precipitates. By running the assay at two different phase ratios and enforcing a strict mass-balance calculation, we mathematically prove that the system has reached a true thermodynamic equilibrium.
Preparation: Prepare 10 mM DMSO stock solutions of 4-Azaspiro[2.5]octan-6-ol, 2,2-Dimethylpiperidin-4-ol, and a reference standard (e.g., Propranolol).
Buffer Equilibration: Pre-equilibrate 1-octanol and 100 mM Phosphate Buffer (pH 7.4) by stirring them together vigorously for 24 hours. Separate the phases.
Dual-Ratio Spiking: In a 96-well deep-well plate, set up two phase ratios for each compound:
Ratio 1: 500 µL octanol / 500 µL buffer (1:1)
Ratio 2: 100 µL octanol / 900 µL buffer (1:9)
Incubation: Spike 10 µL of the compound stock into each well. Seal the plate and shake at 1,000 RPM for 2 hours at 25°C.
Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes to break any microemulsions.
Quantification & Mass Balance: Sample both the aqueous and octanol phases independently. Dilute into mobile phase and quantify via LC-MS/MS.
Self-Validation Check 1: Calculate the total mass recovered (Mass_{aq} + Mass_{oct}). If recovery is <95% compared to a mock-extraction control, discard the data (indicates precipitation).
Self-Validation Check 2: Compare the LogD calculated from the 1:1 ratio vs. the 1:9 ratio. A variance of >0.15 log units indicates interfacial trapping, invalidating the run.
Causality of Design: Disappearance of the parent compound in a microsomal assay does not inherently prove metabolism; it could be due to chemical instability or non-specific protein binding. By utilizing a minus-NADPH control, we isolate CYP450-specific clearance from background degradation.
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
Compound Addition: Add the test compounds (1 µM final concentration, ≤0.1% DMSO) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation:
Active Arm: Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).
Validation Arm (Minus-NADPH): Add an equivalent volume of plain buffer.
Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge the quenched samples at 4,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) and calculate intrinsic clearance (CLint).
Self-Validation Check: The minus-NADPH control must show <5% depletion over 60 minutes. If depletion occurs without NADPH, the compound is chemically unstable in the buffer, and the calculated CLint is invalid.
References
Put a ring on it: application of small aliphatic rings in medicinal chemistry
Source: PMC - National Institutes of Health
URL:[Link][2]
Examples of lipophilicity modulation for geminal dimethyl to cyclopropyl and oxetane modifications
Source: ResearchGate
URL:[Link][3]
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks
Source: ResearchGate / ChemRxiv
URL:[Link][4]
A Comparative Guide to the Infrared Spectroscopy of 4-Azaspiro[2.5]octan-6-ol Hydrochloride
This guide provides an in-depth analysis of the expected infrared (IR) spectroscopic features of 4-Azaspiro[2.5]octan-6-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this doc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the expected infrared (IR) spectroscopic features of 4-Azaspiro[2.5]octan-6-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework for interpreting the IR spectrum of this and related spirocyclic compounds. We will delve into the characteristic vibrational modes of the key functional groups, supported by data from analogous structures and established spectroscopic principles.
Introduction: The Role of IR Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] It operates on the principle that molecular bonds and groups of bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[2] This absorption is recorded, generating a unique spectral "fingerprint" that provides valuable structural information.[3] The mid-IR region, typically spanning 4000 to 400 cm⁻¹, is most commonly used for the analysis of organic compounds.[1][4]
For a molecule like 4-Azaspiro[2.5]octan-6-ol hydrochloride, IR spectroscopy is instrumental in confirming the presence of its defining features: the secondary amine hydrochloride, the hydroxyl group, and the spirocyclic alkane framework.
Molecular Structure and Expected Vibrational Modes
The structure of 4-Azaspiro[2.5]octan-6-ol hydrochloride combines a cyclopropane ring and a piperidine ring sharing a single carbon atom, with a hydroxyl group on the piperidine ring and the nitrogen protonated as a hydrochloride salt.
Caption: Molecular structure of 4-Azaspiro[2.5]octan-6-ol hydrochloride.
The expected IR spectrum will be a composite of the vibrational modes of its constituent parts. Below is a detailed breakdown of the anticipated absorption peaks.
Detailed Analysis of Expected IR Peaks
The N-H⁺ Stretching of the Secondary Amine Hydrochloride
The protonation of the secondary amine to form a hydrochloride salt results in the formation of an N-H₂⁺ group. This group gives rise to a series of characteristic and often complex absorption bands.
Broad N-H₂⁺ Stretching: A very broad and strong absorption is expected in the region of 3000-2700 cm⁻¹ .[5] This broadness is a hallmark of the hydrogen bonding between the ammonium proton and the chloride anion, as well as other potential intermolecular hydrogen bonding.[6][7] The C-H stretching vibrations of the aliphatic framework will often appear as sharper peaks superimposed on this broad envelope.[5]
Combination/Overtone Bands: Amine salts frequently exhibit a series of weaker, broader bands in the 2800-2000 cm⁻¹ region.[8] These are typically combination and overtone bands.
The O-H Stretching of the Alcohol
The hydroxyl group is another key functional group that provides a distinct and easily recognizable IR signal.
Broad O-H Stretching: A strong, broad absorption band is anticipated in the range of 3600-3200 cm⁻¹ .[9][10] The significant broadening is due to intermolecular hydrogen bonding between the hydroxyl groups of different molecules.[11] The exact position depends on the concentration and physical state of the sample. In a solid-state spectrum (e.g., KBr pellet), extensive hydrogen bonding will lead to a broader peak towards the lower end of this range (around 3400-3200 cm⁻¹).[10]
C-H Stretching Vibrations
The aliphatic spirocyclic framework will produce characteristic C-H stretching absorptions.
sp³ C-H Stretching: These peaks are expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[12] These are due to the symmetric and asymmetric stretching vibrations of the CH₂ groups in the piperidine and cyclopropane rings.
The Fingerprint Region (1600-600 cm⁻¹)
This region contains a wealth of information from various bending and stretching vibrations, creating a unique "fingerprint" for the molecule.[3][12]
N-H₂⁺ Bending: Secondary amine salts exhibit a characteristic bending vibration in the 1620-1560 cm⁻¹ range.[5][13] This peak is a reliable indicator of the presence of a secondary amine salt.
C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the alcohol is expected to produce a strong peak in the 1260-1000 cm⁻¹ region. For secondary cyclic alcohols like this, the peak is typically found around 1100-1050 cm⁻¹ .[14]
C-N Stretching: The C-N stretching vibration of the amine is expected in the 1250-1020 cm⁻¹ range. This peak may overlap with the C-O stretching band.
CH₂ Bending (Scissoring): These vibrations typically appear around 1470-1450 cm⁻¹ .[12]
Cyclopropane Ring Vibrations: The cyclopropane ring may exhibit characteristic, though often weak, absorptions. C-H stretching for cyclopropanes can appear at higher frequencies (around 3100-3000 cm⁻¹) than typical sp³ C-H bonds, and ring "breathing" modes can be found in the fingerprint region.
Comparative Analysis with Structurally Related Compounds
To provide a practical context for the expected IR spectrum, we will compare it with the known spectral features of similar molecules.
This comparison highlights the expected regions for the key functional groups. The spectrum of 4-Azaspiro[2.5]octan-6-ol hydrochloride should exhibit a combination of the features seen in both a secondary amine hydrochloride and a cyclic alcohol.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum for 4-Azaspiro[2.5]octan-6-ol hydrochloride, the following protocol is recommended.
Caption: Recommended workflow for obtaining an IR spectrum using the KBr pellet method.
Step-by-Step Methodology:
Sample Preparation (KBr Pellet Method):
Ensure the sample of 4-Azaspiro[2.5]octan-6-ol hydrochloride is thoroughly dried to avoid a broad water peak around 3400 cm⁻¹ obscuring the N-H and O-H stretching regions.
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition (FTIR Spectrometer):
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Collect a background spectrum of either the empty sample compartment or a blank KBr pellet. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
Data Analysis:
The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).
Compare the obtained spectrum with the predicted peak positions and the spectra of analogous compounds.
Conclusion
The infrared spectrum of 4-Azaspiro[2.5]octan-6-ol hydrochloride is predicted to be rich in information, with characteristic strong, broad peaks for the O-H and N-H₂⁺ stretching vibrations, and a unique fingerprint region containing N-H₂⁺ bending and C-O stretching absorptions. By following a rigorous experimental protocol and comparing the resulting spectrum to the data presented in this guide, researchers can confidently verify the chemical identity and structural integrity of this spirocyclic compound. This foundational analysis is a critical step in the broader context of its application in medicinal chemistry and drug development.[15][16]
References
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. [Link]
The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
SYNTHESIS, SPECTROSCOPIC CHARACTERIZATIONS AND DFT STUDIES ON THE METAL COMPLEXES OF AZATHIOPRINE IMMUNOSUPPRESSIVE DRUG Amnah. Semantic Scholar. [Link]
Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
A Strategic Guide to the Crystallographic Analysis of 4-Azaspiro[2.5]octan-6-ol Salts: From Synthesis to Structural Insights
Abstract The Strategic Imperative: Why Crystal Structures of API Salts Matter The selection of an appropriate salt form is a pivotal decision in the drug development pipeline.[3][4] More than half of all small-molecule d...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The Strategic Imperative: Why Crystal Structures of API Salts Matter
The selection of an appropriate salt form is a pivotal decision in the drug development pipeline.[3][4] More than half of all small-molecule drugs are marketed as salt forms to enhance their properties.[4] For a molecule like 4-azaspiro[2.5]octan-6-ol, which contains a basic nitrogen atom, salt formation is a prime strategy for property modulation.[1]
A single-crystal X-ray diffraction (SCXRD) study provides the unambiguous determination of the three-dimensional structure of a salt.[5][6] This is not merely an academic exercise; the data gleaned from these studies have profound implications:
Polymorph Identification: An API or its salt can crystallize in multiple forms, known as polymorphs, each with different physical properties.[7][8] Undiscovered or uncontrolled polymorphism can lead to disastrous consequences, including changes in bioavailability and even drug product recall.[8][9] X-ray crystallography is the gold standard for identifying and characterizing these forms.
Solubility and Dissolution Rate Prediction: The crystal packing and hydrogen bonding networks, revealed by SCXRD, directly influence how readily a compound dissolves.[10][11][12] By comparing the crystal structures of different salts (e.g., hydrochloride vs. mesylate), one can make informed predictions about their relative solubilities.
Stability and Hygroscopicity Assessment: The arrangement of molecules and ions in the crystal lattice dictates the material's physical and chemical stability, as well as its propensity to absorb water.[2]
Intellectual Property: Novel salt forms and their crystalline structures are patentable, thus strengthening the intellectual property portfolio of a new drug candidate.[13]
This guide will now delineate the practical steps to obtain and analyze this critical data.
Experimental Protocols: A Validated Pathway to Crystal Structures
Synthesis of 4-Azaspiro[2.5]octan-6-ol Hydrochloride: A Representative Protocol
The hydrochloride salt is one of the most common salt forms for basic drugs due to its safety, low molecular weight, and ability to form salts with a wide range of basic compounds.[1]
Objective: To synthesize 4-Azaspiro[2.5]octan-6-ol hydrochloride from the free base.
Materials:
4-Azaspiro[2.5]octan-6-ol (free base)
2 M Hydrochloric acid in diethyl ether
Anhydrous diethyl ether
Anhydrous methanol
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Rotary evaporator
Büchner funnel and filter paper
Procedure:
Dissolution: Dissolve 1.0 g of 4-Azaspiro[2.5]octan-6-ol in 20 mL of anhydrous diethyl ether in a 50 mL round-bottom flask. A small amount of anhydrous methanol (e.g., 1-2 mL) may be added to aid dissolution if necessary.
Acidification: Place the flask in an ice bath and stir the solution. Slowly add 1.1 molar equivalents of 2 M HCl in diethyl ether dropwise to the stirred solution.
Precipitation: A white precipitate of the hydrochloride salt should form immediately upon addition of the acid.
Stirring: Continue stirring the suspension in the ice bath for 30 minutes to ensure complete salt formation.
Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
Drying: Dry the solid under vacuum to a constant weight. The product should be a white to off-white crystalline powder.
Growing Single Crystals for X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[14][15] Patience and experimentation with various techniques are key.
Objective: To grow single crystals of 4-Azaspiro[2.5]octan-6-ol hydrochloride suitable for SCXRD.
Key Principle: The goal is to create a supersaturated solution from which the compound will slowly crystallize. Slow crystal growth is crucial for obtaining well-ordered, single crystals.
Method 1: Slow Evaporation
Solvent Screening: In separate small vials, test the solubility of the hydrochloride salt in a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.[15]
Preparation: Prepare a solution that is not fully saturated at room temperature. For example, dissolve 20-50 mg of the salt in the chosen solvent or solvent mixture.[15]
Crystallization: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. This allows for slow evaporation of the solvent.
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Method 2: Vapor Diffusion
Setup: Dissolve the hydrochloride salt in a good solvent (in which it is highly soluble). Place a small drop of this solution on a siliconized glass cover slip. In a well of a crystallization plate, place a larger volume of a poor solvent (in which the compound is insoluble, but which is miscible with the good solvent).
Sealing: Invert the cover slip and seal the well.
Diffusion: The poor solvent will slowly diffuse into the drop of the compound's solution, reducing its solubility and inducing crystallization.
Preparation: Prepare a saturated solution of the hydrochloride salt in a suitable solvent at an elevated temperature.
Cooling: Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The slow decrease in temperature reduces the solubility and promotes crystal growth.[16]
The X-ray Crystallography Workflow
Once a suitable single crystal is obtained, the process of determining its structure can begin.[17][18]
The 3D Advantage: A Biological Activity Comparison of Spirocyclic vs. Non-Spirocyclic Amines in Drug Discovery
In modern medicinal chemistry, the 1 has driven a paradigm shift from planar, sp2-rich molecules toward structurally complex, sp3-rich architectures[1]. Historically, saturated monocyclic amines such as piperidines, pipe...
Author: BenchChem Technical Support Team. Date: March 2026
In modern medicinal chemistry, the 1 has driven a paradigm shift from planar, sp2-rich molecules toward structurally complex, sp3-rich architectures[1]. Historically, saturated monocyclic amines such as piperidines, piperazines, and morpholines have dominated drug discovery libraries. However, the incorporation of spirocyclic amines—such as azaspiro[3.3]heptane and 7-azaspiro[3.5]nonane—offers a profound advantage in modulating physicochemical properties and biological activity[2].
As a Senior Application Scientist, I frequently evaluate how scaffold selection dictates a drug candidate's fate in preclinical development. This guide objectively compares the biological performance of spirocyclic versus non-spirocyclic amines, detailing the causality behind their differential activities and providing field-proven, self-validating protocols for their evaluation.
The Causality of Scaffold Selection: Why Go Spirocyclic?
The transition from a standard monocyclic amine to a spirocyclic bioisostere is not merely a structural novelty; it is a strategic maneuver to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a molecule.
Enhanced 3D Vector Alignment: Spirocycles possess a quaternary carbon center that locks the molecule into a rigid, three-dimensional conformation. This rigidity restricts conformational flexibility, thereby reducing the entropic penalty upon target binding and enhancing target selectivity[3].
Physicochemical Tuning: Replacing a piperidine or piperazine with a compact spirocycle typically lowers lipophilicity (logD) and increases the fraction of sp3 carbons (Fsp3)[4]. This directly correlates with improved aqueous solubility and reduced off-target liabilities[5].
Metabolic Shielding: The steric bulk and unique strain of spirocyclic systems often shield adjacent C-H bonds from cytochrome P450 (CYP450) mediated oxidation, generally leading to superior metabolic stability compared to their non-spirocyclic counterparts[3].
Logical relationship mapping the effects of spirocyclic substitution.
Quantitative Comparison of Biological Properties
To understand the tangible impact of these structural changes, we must examine head-to-head experimental data. The table below synthesizes the biological and physicochemical shifts commonly observed when planar amines are replaced by spirocyclic scaffolds in hit-to-lead optimization.
Lower lipophilicity and disruption of flat crystal packing networks[3].
Metabolic Stability (CLint)
Moderate to High clearance
Improved (Lower clearance)
Steric hindrance at the quaternary center blocks CYP-mediated N-dealkylation and α-oxidation[3].
Target Selectivity
Broad (often hits multiple isoforms)
Highly Selective
Rigid 3D vectors precisely align hydrogen bond donors/acceptors, penalizing off-target binding[4].
hERG Liability
High (lipophilic amines trap in channel)
Reduced
Decreased lipophilicity and altered basicity reduce affinity for the hERG channel's internal cavity[3].
In Vivo Toxicity
Baseline
Significantly Lower
Reduced off-target binding and improved clearance profiles lower systemic toxicity[6].
Case Studies in Drug Development:
Olaparib (PARP Inhibitor): Substituting the piperazine ring of Olaparib with a diazaspiro[3.3]heptane scaffold resulted in a highly selective PARP-1 inhibitor. While overall potency saw a minor 2-fold reduction, the spirocyclic analogue demonstrated drastically reduced DNA damage and cytotoxicity due to its unprecedented selectivity against other PARP family members[4].
Bupivacaine (Local Anesthetic): Bupivacaine relies on a central piperidine ring but suffers from dose-limiting cardiotoxicity. When the piperidine was replaced with linear spirocyclic moieties, the resulting analogues maintained anesthetic efficacy while exhibiting a 1.3- to 5.0-fold increase in the lethal dose threshold, significantly widening the therapeutic window[6].
Self-Validating Experimental Protocols
In my laboratory, data integrity is paramount. A protocol is only as good as its internal controls. Below are two self-validating workflows used to generate the comparative data discussed above.
Purpose: To objectively compare the vulnerability of spirocyclic vs. non-spirocyclic amines to CYP450 metabolism.
Self-Validation Mechanism: Inclusion of high-clearance (Verapamil) and low-clearance (Warfarin) reference standards in every plate ensures the microsomes are active and the LC-MS/MS quantification is linear.
Preparation: Prepare 10 mM stock solutions of the test compounds (spirocyclic and non-spirocyclic pairs) and reference standards in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Incubation: In a 96-well plate, combine 40 µL of the test compound with 50 µL of human liver microsomes (HLM, final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding 10 µL of NADPH regenerating system (final concentration 1 mM) to each well.
Quenching (Time-Course): At time points 0, 5, 15, 30, and 60 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly precipitates proteins and halts metabolism.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.
Data Processing: Plot the natural log of the remaining compound area ratio versus time. Calculate the elimination rate constant (
) from the slope, and derive the intrinsic clearance (). Validation check: Verapamil must exceed 40 µL/min/mg; Warfarin must be < 5 µL/min/mg.
Protocol B: Automated Patch-Clamp hERG Assay
Purpose: To quantify the reduction in cardiotoxic liability when transitioning to a spirocyclic scaffold.
Self-Validation Mechanism: Continuous recording of baseline current (vehicle) followed by a known hERG blocker (E-4031) at the end of the run confirms that the specific cell recorded was responsive and properly clamped.
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.
Seal and Whole-Cell Configuration: Using an automated patch-clamp system (e.g., QPatch), capture cells in the planar electrode array. Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief pulse to rupture the membrane and achieve whole-cell configuration.
Baseline Recording: Apply the hERG voltage protocol (depolarization to +20 mV followed by a repolarizing step to -50 mV to elicit the tail current). Record the vehicle (0.1% DMSO) baseline for 3 minutes to ensure current stability (drift < 10%).
Compound Perfusion: Perfuse the non-spirocyclic amine and the spirocyclic analogue at escalating concentrations (0.1, 1, 10, 30 µM) for 5 minutes per concentration. Measure the fractional block of the tail current.
Positive Control Verification: Perfuse 0.5 µM E-4031 (a potent hERG inhibitor). The tail current must be inhibited by >90%. If this fails, the data for that specific cell is discarded.
IC50 Calculation: Fit the concentration-response data to a Hill equation to determine the IC50.
Workflow for the self-validating automated patch-clamp hERG assay.
Conclusion
The comparative biological data strongly supports the integration of spirocyclic amines in modern drug discovery. While traditional non-spirocyclic amines are synthetically accessible, they often carry inherent liabilities regarding metabolic clearance, off-target toxicity, and poor 3D vectoring. By leveraging spirocyclic bioisosteres, researchers can systematically tune physicochemical properties, resulting in drug candidates with superior safety profiles and exquisite target selectivity.
References
PMC (National Institutes of Health). "Oxa-spirocycles: synthesis, properties and applications." Available at: 1
Benchchem. "A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery." Available at: 2
Expert Opinion on Drug Discovery (Taylor & Francis). "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Available at: 3
BLDpharm. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Available at: 4
DNDi (Drugs for Neglected Diseases initiative). "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." Available at: 5
ChemRxiv. "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic." Available at: 6
Operational Guide: Safe Disposal of 4-Azaspiro[2.5]octan-6-ol Hydrochloride
Topic: 4-Azaspiro[2.5]octan-6-ol;hydrochloride proper disposal procedures Executive Summary & Chemical Profile 4-Azaspiro[2.5]octan-6-ol hydrochloride (CAS: 2243512-60-7) is a spirocyclic amine salt commonly used as a bu...
4-Azaspiro[2.5]octan-6-ol hydrochloride (CAS: 2243512-60-7) is a spirocyclic amine salt commonly used as a building block in the synthesis of pharmaceutical candidates (e.g., KRAS inhibitors). As a novel chemical intermediate, it often lacks a comprehensive toxicological profile compared to commodity chemicals. Therefore, the Precautionary Principle must be applied: treat the substance as a potential health hazard and environmental toxin until proven otherwise.
This guide outlines the mandatory segregation, packaging, and disposal workflows to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.
Non-Listed (Not P- or U-listed). Regulated by characteristic (if applicable) or as "Non-Regulated Chemical Waste" requiring incineration.
Disposal Method
High-Temperature Incineration (Preferred)
Safety & Hazard Assessment (The "Why")
Before handling waste, you must understand the specific risks associated with spirocyclic amines.
Physiological Risk: The spiro[2.5]octane moiety creates ring strain, potentially increasing reactivity. Amine salts are known respiratory and mucosal irritants (H315, H319, H335). Inhalation of dust during waste transfer is the primary exposure vector.
Environmental Risk: As a pharmaceutical intermediate, this compound is designed for biological activity. Release into municipal water systems (via sink disposal) is strictly prohibited to prevent downstream aquatic toxicity.
Chemical Incompatibility: Avoid mixing with strong oxidizing agents (e.g., permanganates, nitric acid) in waste containers, as this may generate toxic chloramines or nitrogen oxides.
Step-by-Step Disposal Protocol
Phase 1: Assessment & Segregation
Solid Waste: Isolate pure compound, contaminated weighing boats, and gloves. Do not mix with silica gel or sharps unless your facility allows "Lab Trash" commingling (rare for novel compounds).
Liquid Waste: If the compound is dissolved in solvent (e.g., DMSO, Methanol), segregate based on the solvent's properties (e.g., Halogenated vs. Non-Halogenated).
Phase 2: Packaging & Labeling
Container Selection: Use high-density polyethylene (HDPE) or amber glass wide-mouth jars for solids. Ensure the lid has a chemically resistant liner (PTFE).
Labeling:
Must Include: Full chemical name (No abbreviations), "Hazardous Waste," and the start date of accumulation.
Hazard Checkbox: Mark "Irritant" and "Toxic."
Phase 3: Decontamination of Empty Containers
Triple Rinse Rule: Empty reagent bottles must be triple-rinsed with a solvent capable of dissolving the residue (Water or Methanol).
Rinsate Disposal: Collect all three rinses and dispose of them into the appropriate Liquid Waste stream. DO NOT pour rinsate down the sink.[1]
Defacing: Cross out the original label and mark "Empty" before discarding the bottle in glass recycling or trash (per local policy).
Visual Workflows
Figure 1: Waste Segregation Decision Tree
This diagram illustrates the logic flow for determining the correct waste stream for 4-Azaspiro[2.5]octan-6-ol HCl.
Caption: Decision logic for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.
Figure 2: Triple-Rinse Protocol for Empty Containers
Standard operating procedure for decontaminating reagent bottles.
Caption: Mandatory triple-rinse cycle. Rinsate must be treated as hazardous waste.[1]
Emergency Procedures
In the event of a spill during disposal:
Isolate: Evacuate the immediate area if dust is airborne.
PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator.
Containment:
Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.
Liquid Spill: Absorb with vermiculite or spill pads.
Decontamination: Clean the surface with a soap/water solution.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71743378, 4-Azaspiro[2.5]octane hydrochloride. Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
Personal protective equipment for handling 4-Azaspiro[2.5]octan-6-ol;hydrochloride
Executive Summary & Hazard Architecture 4-Azaspiro[2.5]octan-6-ol;hydrochloride is a specialized spirocyclic amine salt used primarily as a scaffold in drug discovery. While specific toxicological data for this exact der...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Architecture
4-Azaspiro[2.5]octan-6-ol;hydrochloride is a specialized spirocyclic amine salt used primarily as a scaffold in drug discovery. While specific toxicological data for this exact derivative is often limited in public registries, its structural class (secondary amine salts) mandates a GHS Category 2 (Irritant) and Category 4 (Acute Toxicity) handling protocol.
The Core Threat: The hydrochloride salt form implies potential acidity upon hydrolysis (contact with moisture/mucous membranes). Combined with the amine structure, this creates a compound that is not only a respiratory irritant but potentially corrosive to sensitive tissues (eyes/lungs).
Rationale: The selection below utilizes Control Banding , treating this compound as a "Band 3" potent compound due to the lack of chronic toxicity data.
PPE Selection Guide
Protection Zone
Recommended Equipment
Technical Justification
Hand Protection
Nitrile (Double Gloved) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.12-0.20 mm)
Permeation Resistance: Nitrile offers superior resistance to amine salts compared to latex. Double gloving prevents micro-tear exposure during spatula manipulation.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+ D3)
Safety glasses are insufficient for fine salt powders. Goggles seal against airborne dust entry into the lacrimal fluid, preventing in-situ acid formation.
Respiratory
N95 (Minimum) or P100 (Preferred) Context: Use if Fume Hood is unavailable.
The hydrochloride salt is likely hygroscopic; inhaled dust will rapidly solubilize in the lungs, causing immediate irritation.
Body
Tyvek® Lab Coat or Apron Over standard cotton coat
Cotton retains particulate matter. A disposable Tyvek layer prevents "take-home" contamination of personal clothing.
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Static Mitigation:
Use an anti-static gun or ionizer bar inside the balance chamber.
Why? Dry HCl salts are prone to static charge, causing "jumping" of particles onto gloves/sleeves.
Transfer:
Use a disposable anti-static weighing boat.
Do not use metal spatulas if the compound is suspected to be hygroscopic (clumping risk); use PTFE-coated spatulas.
Decontamination: Immediately wipe the balance area with a lint-free wipe dampened with 70% Ethanol .
Protocol B: Solubilization (Liquid State)
Risk: Exothermic dissolution and splash potential.
Solvent Choice: Ensure the receiving solvent (e.g., DMSO, Methanol, Water) is compatible.
Addition Order: Always add the solid to the solvent , never solvent to solid.
Causality: Adding solvent to a pile of amine salt can cause localized heating and "puffing" of the powder.
Vessel: Use a screw-cap vial (e.g., borosilicate glass). Avoid open beakers to prevent evaporation of the free base if pH adjustment occurs.
Visualized Workflows
Figure 1: Risk Assessment & PPE Logic
This decision tree guides the researcher through the physical state of the compound to determine the necessary safety barriers.
Caption: Logic flow for selecting PPE based on the physical state of the amine salt.
Figure 2: Emergency Spill Response
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step workflow for containing and cleaning spills of 4-Azaspiro[2.5]octan-6-ol HCl.
Disposal & Waste Management
Never dispose of this compound down the drain. As an amine salt, it can react with bleach (hypochlorite) in plumbing lines to form chloramines (toxic gas).
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid."
Liquid Waste: Combine with compatible organic solvents (non-halogenated preferred) in the "Organic Solvents" waste stream.
Destruction: The preferred method is High-Temperature Incineration equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) and hydrochloric acid (HCl) byproducts [1].
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71743378, 4-Azaspiro[2.5]octane hydrochloride. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]